(3-Chloro-2-methoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-chloro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQABGUEHFRBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578128 | |
| Record name | (3-Chloro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179898-50-1 | |
| Record name | (3-Chloro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Chloro-2-methoxyphenyl)boronic acid (CAS: 179898-50-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Chloro-2-methoxyphenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and explores its application in the synthesis of targeted therapeutics, including kinase inhibitors.
Core Compound Data
This compound is a substituted phenylboronic acid that serves as a key building block in cross-coupling reactions. Its structural features, a chlorine atom and a methoxy group ortho to the boronic acid moiety, offer unique steric and electronic properties that are leveraged in the synthesis of complex organic molecules.
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound is presented in the table below. It is typically a white to off-white solid with limited solubility in water but better solubility in organic solvents like DMSO and methanol.
| Property | Value | Reference |
| CAS Number | 179898-50-1 | [1][2] |
| Molecular Formula | C₇H₈BClO₃ | [1][2] |
| Molecular Weight | 186.40 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >95.0% (typically >97-98%) | [1][4] |
| Boiling Point | 356.9 ± 52.0 °C at 760 mmHg (Predicted) | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Note: Some properties, such as the boiling point, are predicted values and may not have been experimentally determined.
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactivity
General Synthetic Workflow
The following diagram illustrates a plausible synthetic route for this compound, based on established methods for analogous compounds.
Caption: General synthetic workflow for this compound.
Experimental Protocols
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling for the Synthesis of a PIP4K2A Inhibitor
A documented application of this compound is in the synthesis of a potent and selective inhibitor of the kinase PIP4K2A.[6] The following protocol is adapted from the supplementary information of the cited study.
Reaction Scheme:
(R)-2-(5-bromo-4-(tert-butylcarbamoyl)-2-methylpyridin-3-ylamino)butanamide + this compound → (R)-2-(4-(tert-butylcarbamoyl)-5-(3-chloro-2-methoxyphenyl)-2-methylpyridin-3-ylamino)butanamide
Reagents and Materials:
-
(R)-2-(5-bromo-4-(tert-butylcarbamoyl)-2-methylpyridin-3-ylamino)butanamide
-
This compound (CAS: 179898-50-1)
-
XPhos Pd G2 (Palladium precatalyst)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
Procedure:
-
To a reaction vial, add (R)-2-(5-bromo-4-(tert-butylcarbamoyl)-2-methylpyridin-3-ylamino)butanamide (1 equivalent).
-
Add this compound (1.2 equivalents).
-
Add potassium phosphate (3 equivalents).
-
Add XPhos Pd G2 (0.1 equivalents).
-
The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous tetrahydrofuran and degassed water to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
Analytical Data for the Product:
-
LC-MS (basic conditions): tR = 1.25 min. MS (ESI+): m/z = 472.5 [M + H]⁺.[6]
-
¹H NMR (400 MHz, DMSO-d₆): δ = 9.26 (s, 1H, pyridine), 8.67 (d, J = 5.83 Hz, 1H, pyridine), 8.38 (d, J = 5.58 Hz, 1H, pyridine).[7]
Experimental Workflow Diagram
The following diagram outlines the key steps in the Suzuki-Miyaura coupling protocol described above.
Caption: Workflow for Suzuki-Miyaura coupling using this compound.
Applications in Drug Discovery: Targeting the PIP4K2A Signaling Pathway
This compound has been utilized as a key intermediate in the synthesis of selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A).[6] This kinase is implicated in cancer, particularly in tumors with a p53-deficient background.
The PIP4K2A Signaling Pathway in p53-Deficient Cancer
PIP4K2A is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂). The tumor suppressor protein p53 plays a critical role in regulating cellular stress responses. In p53-deficient tumors, cancer cells often exhibit altered metabolism and increased vulnerability to certain therapeutic interventions. Inhibition of PIP4K2A has been shown to be synthetically lethal with p53 deficiency, leading to an increase in reactive oxygen species (ROS), cellular senescence, and ultimately, tumor growth inhibition.[7] Therefore, targeting PIP4K2A represents a promising therapeutic strategy for p53-mutant/null cancers.
Signaling Pathway Diagram
The diagram below illustrates the simplified signaling pathway involving PIP4K2A and the therapeutic intervention with an inhibitor synthesized using this compound.
Caption: Simplified PIP4K2A signaling pathway in p53-deficient cancer and the point of inhibition.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutics. Its utility in Suzuki-Miyaura cross-coupling reactions has been demonstrated in the synthesis of potent kinase inhibitors targeting the PIP4K2A pathway, which holds promise for the treatment of p53-deficient cancers. This guide provides essential technical information to aid researchers and drug development professionals in the effective application of this important chemical reagent.
References
- 1. This compound | 179898-50-1 [sigmaaldrich.com]
- 2. Exploring new mechanisms in cancer molecular pathways and pathogenic cell transformation: PIP4K2A as a prognostic marker and therapeutic target in cutaneous malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iodochem.com [iodochem.com]
- 4. PIP4K2A as a negative regulator of PI3K in PTEN-deficient glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. What are PIP4K2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Depletion of a Putatively Druggable Class of Phosphatidylinositol Kinases Inhibits Growth of p53-Null Tumors - PMC [pmc.ncbi.nlm.nih.gov]
(3-Chloro-2-methoxyphenyl)boronic acid molecular weight and formula
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides the core data for (3-Chloro-2-methoxyphenyl)boronic acid, a compound of interest in various chemical syntheses.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing a clear reference for experimental and developmental applications.
| Property | Value | Source |
| Molecular Formula | C₇H₈BClO₃ | [1][2] |
| Molecular Weight | 186.40 g/mol | [3] |
| CAS Number | 179898-50-1 | [1] |
As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows. The information provided is based on publicly available data.
References
An In-Depth Technical Guide to the Synthesis of (3-Chloro-2-methoxyphenyl)boronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for (3-Chloro-2-methoxyphenyl)boronic acid, a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the prevalent synthetic methodology, a step-by-step experimental protocol, and relevant quantitative data. The core of the synthesis relies on a directed ortho-lithiation of a substituted chloroanisole, followed by borylation.
Introduction
This compound is a key building block in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its utility stems from the presence of the boronic acid moiety, which readily undergoes transmetalation with palladium catalysts, and the substituted phenyl ring, which can be incorporated into a wide array of complex molecules, including pharmaceuticals and functional materials. The strategic placement of the chloro and methoxy substituents allows for further functionalization and influences the electronic properties of the molecule. The synthesis of this and similar arylboronic acids is most effectively achieved through the strategic use of organolithium chemistry.
Predominant Synthesis Pathway: Directed Ortho-Metalation (DoM)
The most effective and regioselective method for the synthesis of this compound is through a directed ortho-metalation (DoM) strategy.[3][4] This approach leverages the ability of a directing metalation group (DMG) on an aromatic ring to guide an organolithium base to deprotonate a specific ortho-position. In this case, the methoxy (-OCH₃) group of a suitable precursor serves as the DMG.
The logical and most commonly employed starting material for this synthesis is 2,6-dichloroanisole . The methoxy group directs the lithiation to one of the adjacent positions (C2 or C6). As both positions are equivalent in this symmetrical starting material, the regiochemical outcome is unambiguous, leading to a single lithiated intermediate. This intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form a boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid.
Reaction Scheme
Caption: Overall synthesis pathway for this compound.
Quantitative Data
The following tables summarize the key quantitative aspects of this synthesis.
Table 1: Reactant Properties
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| 2,6-Dichloroanisole | C₇H₆Cl₂O | 177.03 | Starting Material |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Lithiating Agent |
| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | Boron Source |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Hydrochloric Acid | HCl | 36.46 | Acid for Hydrolysis |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Temperature (Lithiation) | -78 °C | Critical for preventing side reactions and decomposition. |
| Reaction Time (Lithiation) | 1-2 hours | To ensure complete formation of the lithiated intermediate. |
| Temperature (Borylation) | -78 °C to room temp. | The reaction is initiated at low temperature and allowed to warm. |
| Hydrolysis | Acidic (e.g., 1M HCl) | To convert the boronate ester to the boronic acid. |
| Expected Yield | 80-95% | Based on analogous syntheses reported in patent literature.[5] |
| Purity | >97% | Typically achieved after crystallization or chromatographic purification. |
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 179898-50-1[6] |
| Molecular Formula | C₇H₈BClO₃[6] |
| Molecular Weight | 186.4 g/mol [6] |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8 °C, under inert atmosphere |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (d), ~7.2 (t), ~7.0 (d), ~3.9 (s, 3H), ~5.8 (br s, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~155, ~135, ~130, ~128, ~125, ~110, ~56 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2,6-dichloroanisole.
Materials and Equipment
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen or Argon gas inlet
-
Dry ice/acetone bath
-
Standard laboratory glassware for work-up and purification
Reagents
-
2,6-Dichloroanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: To the flask, add 2,6-dichloroanisole (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours. The formation of the lithiated species may be indicated by a color change.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Hydrolysis (Quenching): Cool the reaction mixture in an ice bath and slowly add 1 M HCl. Stir vigorously for 30 minutes. The boronate ester will hydrolyze to the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Solvents: Anhydrous THF can form explosive peroxides and should be handled with care.
-
Low Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
General Precautions: All procedures should be carried out in a well-ventilated fume hood. Standard PPE (lab coat, gloves, safety glasses) should be worn at all times.
Conclusion
The synthesis of this compound is reliably achieved through a directed ortho-metalation and borylation sequence starting from 2,6-dichloroanisole. This method offers excellent regiocontrol and typically provides the product in high yield and purity. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for the success of this synthesis. The resulting boronic acid is a versatile intermediate for the construction of complex molecular architectures, making this synthetic route highly valuable for the scientific research community.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
Physical and chemical properties of (3-Chloro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (3-Chloro-2-methoxyphenyl)boronic acid, a versatile reagent in organic synthesis and a valuable building block in medicinal chemistry. This document details its characteristics, experimental protocols for its use, and its application in the development of targeted therapeutics.
Core Properties and Data
This compound, with the CAS number 179898-50-1, is a halogenated arylboronic acid.[1] Its structure, featuring a chlorine atom and a methoxy group on the phenyl ring, imparts specific reactivity and properties that are leveraged in various chemical transformations.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 179898-50-1 | [1] |
| Molecular Formula | C₇H₈BClO₃ | |
| Molecular Weight | 186.4 g/mol | |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | Typically >95.0% - 97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Note: Specific quantitative data such as melting point, boiling point, and pKa for this particular isomer are not consistently reported in publicly available literature. Data for isomeric compounds, such as 3-Chloro-4-methoxyphenyl)boronic acid, show a melting point in the range of 238-242 °C, but this should not be considered representative of the 3-chloro-2-methoxy isomer.
Spectral Data
Predicted ¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.80 - 7.50 | m |
| Methoxy (-OCH₃) | ~3.80 | s |
| Boronic acid (-B(OH)₂) | 7.80 - 8.20 | br s |
Predicted ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (ppm) |
| C-B | 130 - 135 |
| C-Cl | 130 - 135 |
| C-O | 155 - 160 |
| Aromatic C-H | 110 - 130 |
| Methoxy (-OCH₃) | ~56 |
Experimental Protocols
Boronic acids are cornerstone reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The following sections provide detailed methodologies for the synthesis, purification, and application of this compound.
Synthesis of Arylboronic Acids (General Procedure)
A common method for the synthesis of arylboronic acids involves the reaction of an aryl magnesium halide (Grignard reagent) with a trialkyl borate followed by acidic hydrolysis.
Workflow for the Synthesis of this compound:
Detailed Methodology:
-
Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-chloro-1-methoxy-3-bromobenzene in anhydrous THF is added dropwise. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Boronation: The Grignard solution is cooled to a low temperature (e.g., -78 °C), and trimethyl borate is added slowly. The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Purification of Boronic Acids
Purification is critical to remove unreacted starting materials and byproducts.
General Purification Workflow:
Detailed Methodology:
-
Dissolution: The crude boronic acid is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., water, or a mixture of an organic solvent and water).
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to afford the pure boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key coupling partner in Suzuki-Miyaura reactions to form C-C bonds.
General Catalytic Cycle:
Detailed Methodology:
-
Reaction Setup: A reaction vessel is charged with this compound, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
-
Reaction Execution: The mixture is degassed and then heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Arylboronic acids are prominent structural motifs in medicinal chemistry, valued for their ability to act as bioisosteres of carboxylic acids and their utility in constructing complex molecular architectures.
Role as a Synthetic Building Block
This compound has been utilized as a key building block in the synthesis of potent and selective kinase inhibitors. For instance, it was a crucial reagent in the preparation of BAY-091, a highly selective inhibitor of the kinase PIP4K2A.[3] The synthesis involved a Suzuki-Miyaura coupling reaction to introduce the 3-chloro-2-methoxyphenyl moiety into the final compound.
Synthesis of a Kinase Inhibitor Precursor using this compound:
The incorporation of the 3-chloro-2-methoxyphenyl group can significantly influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile. The specific substitution pattern of this boronic acid provides a unique steric and electronic profile that can be exploited by medicinal chemists to fine-tune the properties of drug candidates.
Safety and Handling
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex biaryl systems through Suzuki-Miyaura cross-coupling. Its application in the synthesis of kinase inhibitors highlights its importance in modern drug discovery. This guide provides essential information for researchers and scientists to effectively and safely utilize this compound in their work. Further investigation into its specific physical properties and exploration of its potential in other areas of medicinal chemistry are warranted.
References
An In-Depth Technical Guide to (3-Chloro-2-methoxyphenyl)boronic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-2-methoxyphenyl)boronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in many pharmaceutically active compounds.[1] This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. It also details a general experimental protocol for its synthesis and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Nomenclature and Structure
-
Systematic IUPAC Name: this compound[2]
-
CAS Number: 179898-50-1[3]
-
Molecular Formula: C₇H₈BClO₃[3]
-
Synonyms: 3-Chloro-2-methoxybenzeneboronic acid[3]
The structure of this compound is characterized by a benzene ring substituted with a boronic acid group (-B(OH)₂), a chloro group, and a methoxy group. The substituents are positioned at carbons 1, 3, and 2, respectively, relative to the boronic acid group.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a research setting.
| Property | Value | Reference(s) |
| Molecular Weight | 186.40 g/mol | [4] |
| Physical Form | Solid, white to light yellow powder/crystal | [2][5] |
| Purity | Typically >95.0% to 97% | [2][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| Hazard Pictograms | GHS07 (Harmful) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed) | [2] |
| Precautionary Statements | P280, P305+P351+P338 | [2] |
Experimental Protocols
General Synthesis of Arylboronic Acids via Lithiation-Borylation
Starting Material: 1-Bromo-3-chloro-2-methoxybenzene (or 3-chloro-2-methoxyanisole)
Reagents and Solvents:
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M NaOH)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the starting aryl bromide (1 equivalent) dissolved in anhydrous THF or Et₂O.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (approximately 1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a period of time (typically 30-60 minutes) to ensure complete lithium-halogen exchange.
-
Borylation: Trimethyl borate (approximately 1.2 equivalents) is added dropwise to the reaction mixture, again maintaining a very low temperature (-78 °C). After the addition is complete, the mixture is allowed to slowly warm to room temperature and is stirred for several hours or overnight.[8]
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for about an hour to ensure complete hydrolysis of the borate ester. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent.
-
Purification: The combined organic layers are washed with a basic solution (e.g., 1 M NaOH) to extract the boronic acid into the aqueous phase. The aqueous layer is then acidified with concentrated HCl at 0 °C until the boronic acid precipitates. The solid product is collected by filtration, washed with cold water, and dried under vacuum over a desiccant like P₂O₅.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[1] A general protocol for such a reaction is provided below.
Reactants:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide or triflate (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, DMF, often with a small amount of water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition and Degassing: The chosen solvent system is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Role in Drug Discovery and Development
Boronic acids, including this compound, are indispensable tools in modern drug discovery.[9] The Suzuki-Miyaura coupling reaction, for which this compound is a key substrate, is one of the most widely used methods for the synthesis of biaryl compounds.[1] These structural motifs are present in a vast number of approved drugs and clinical candidates across various therapeutic areas.
The chloro and methoxy substituents on the phenyl ring of this compound can significantly influence the physicochemical properties of the resulting coupled products.[10] These properties, such as lipophilicity, metabolic stability, and protein-binding interactions, are critical for the overall pharmacokinetic and pharmacodynamic profile of a drug candidate. The strategic placement of these functional groups allows medicinal chemists to fine-tune the properties of lead compounds to enhance their efficacy and safety.
Logical and Experimental Workflows
The synthesis and application of this compound follow a logical progression of chemical transformations.
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the mechanistic pathway through which this compound participates in C-C bond formation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 179898-50-1 [sigmaaldrich.com]
- 3. This compound | CAS 179898-50-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 3-氯-4-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 179898-50-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
Solubility Characteristics of (3-Chloro-2-methoxyphenyl)boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-2-methoxyphenyl)boronic acid is a key building block in synthetic chemistry, particularly in cross-coupling reactions for the development of novel pharmaceutical agents and advanced materials. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound based on the known behavior of structurally related phenylboronic acid derivatives. Due to the absence of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility profiles and furnishes detailed experimental protocols to enable researchers to determine precise solubility parameters.
Introduction: The Critical Role of Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications. For a reagent like this compound, solubility directly impacts:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution.
-
Purification: Crystallization, a common purification technique, is intrinsically linked to the solubility of the compound in various solvent systems.
-
Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of creating a viable dosage form.
-
Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) require the sample to be dissolved in a suitable solvent.
Given the importance of this parameter, this guide aims to provide a foundational understanding of the factors influencing the solubility of this compound and to equip researchers with the methodologies to quantify it.
Predicted Solubility Profile
General Trends in Phenylboronic Acid Solubility
Phenylboronic acids generally exhibit the following solubility trends:
-
High Solubility: Typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
-
Moderate to High Solubility: Often soluble in alcohols like methanol and ethanol, as well as ethers such as tetrahydrofuran (THF).[1]
-
Moderate Solubility: Can be soluble in ketones (e.g., acetone) and chlorinated solvents (e.g., chloroform).[2]
-
Low to Insoluble: Generally have poor solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene).[2]
-
Variable Aqueous Solubility: Water solubility is often low for simple phenylboronic acids but can be influenced by pH and the presence of substituents.[3][4] The formation of boronate esters with diols can increase aqueous solubility.[5]
Influence of Substituents on Solubility
The solubility of this compound is influenced by its chloro and methoxy substituents:
-
Chloro Group: The presence of a chloro group, an electron-withdrawing substituent, can slightly increase the acidity of the boronic acid. Its impact on solubility is complex; while it increases molecular weight, it can also alter crystal lattice energy and interactions with solvents.
-
Methoxy Group: The methoxy group is an electron-donating group that can participate in hydrogen bonding through its oxygen atom, potentially enhancing solubility in protic solvents. The position of these substituents on the phenyl ring also plays a crucial role in determining the overall polarity and crystal packing of the molecule, thereby affecting its solubility.[6]
Based on these considerations, a qualitative solubility profile for this compound is presented in Table 1.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | Soluble | Expected to be readily soluble in solvents like DMSO and DMF due to favorable dipole-dipole interactions. |
| Alcohols | Soluble | Solvents like methanol and ethanol should effectively solvate the molecule through hydrogen bonding with the boronic acid and methoxy groups. |
| Ethers | Soluble | Good solubility is anticipated in solvents such as THF due to the polar nature of the ether linkage. |
| Ketones | Moderately Soluble | Acetone and other ketones are likely to be effective solvents. |
| Chlorinated Solvents | Moderately Soluble | Chloroform and dichloromethane are expected to be suitable solvents. |
| Non-polar Hydrocarbons | Insoluble | Low solubility is predicted in solvents like hexane and toluene due to the polar nature of the boronic acid. |
| Water | Slightly Soluble | Solubility in water is expected to be low but may increase with changes in pH due to the acidic nature of the boronic acid group. The presence of polar functional groups may contribute to slight aqueous solubility. |
Table 1: Predicted Qualitative Solubility of this compound
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe two common methods for determining the solubility of a solid compound in a given solvent.
Isothermal Shake-Flask Method
This equilibrium method is considered the gold standard for solubility determination. It involves saturating a solvent with the solute at a constant temperature.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is suitable for removing fine particles.
-
Quantification: Accurately withdraw a known volume of the saturated supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L from the measured concentration and the dilution factor.
Dynamic (Polythermal) Method
This method involves determining the temperature at which a known concentration of a solute completely dissolves in a solvent upon controlled heating.
Methodology:
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a sealed, jacketed glass vessel equipped with a stirrer and a temperature probe.
-
Controlled Heating: Slowly heat the mixture at a constant rate (e.g., 0.2-0.5 °C/min) while stirring vigorously.
-
Dissolution Point Determination: Visually or instrumentally monitor the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the dissolution temperature for that specific concentration. A turbidity sensor can be used for more precise determination.
-
Data Analysis: Repeat the measurement for several different concentrations of the solute in the same solvent. Plot the dissolution temperature against the mole fraction of the solute to construct a solubility curve.
Visualizing Experimental Workflows and Influencing Factors
The following diagrams, generated using Graphviz, illustrate the workflow for the isothermal shake-flask method and the key factors that influence the solubility of phenylboronic acids.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Caption: Key Factors Influencing the Solubility of Phenylboronic Acids.
Conclusion
While quantitative solubility data for this compound is not yet established in the literature, a comprehensive understanding of its likely behavior can be derived from the principles governing the solubility of substituted phenylboronic acids. This guide provides a robust framework for researchers, scientists, and drug development professionals to predict its solubility in various solvent systems and offers detailed experimental protocols for its precise determination. The provided methodologies will empower users to generate the necessary data to optimize their specific applications, from synthetic route development to formulation and beyond.
References
An In-depth Technical Guide to the Spectroscopic Characterization of (3-Chloro-2-methoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for (3-Chloro-2-methoxyphenyl)boronic acid. While specific experimental spectra for this compound are not widely published, this document outlines the predicted spectral characteristics based on analogous compounds and established principles of spectroscopic analysis. Furthermore, it details generalized experimental protocols for obtaining such data, serving as a practical resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: this compound
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.6 | d | 1H | Ar-H |
| ~7.2-7.3 | t | 1H | Ar-H |
| ~7.0-7.1 | d | 1H | Ar-H |
| ~5.5-6.5 | br s | 2H | B(OH )₂ |
| ~3.9 | s | 3H | -OCH ₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155-158 | C -OCH₃ |
| ~135-138 | C -Cl |
| ~130-133 | Ar-C H |
| ~125-128 | Ar-C H |
| ~120-123 | C -B(OH)₂ |
| ~110-113 | Ar-C H |
| ~55-58 | -OC H₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (B-OH) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |
| ~1600-1450 | Strong | C=C stretch (Aromatic) |
| ~1350-1300 | Strong | B-O stretch |
| ~1250-1200 | Strong | C-O stretch (Aryl ether) |
| ~800-750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-)
| m/z | Interpretation |
| 185.0 | [M-H]⁻ |
| 169.0 | [M-H₂O-H]⁻ |
Experimental Protocols
The following sections detail generalized protocols for acquiring the spectroscopic data for arylboronic acids like this compound.
Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra to elucidate the molecular structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent may affect the chemical shift of the B(OH)₂ protons.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If the B(OH)₂ protons are of interest, ensure the solvent is anhydrous, as exchange with water can broaden or obscure the signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent like methanol or acetonitrile to create a stock solution.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent system such as acetonitrile/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).[9]
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M-H]⁻ in negative mode).
-
Analyze fragmentation patterns to confirm the structure. Common losses for boronic acids include water (H₂O).
-
Conclusion
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. The tabulated data and detailed protocols offer a valuable resource for researchers in the fields of chemical synthesis, analysis, and drug development, enabling them to anticipate spectral features and design appropriate analytical workflows.
References
- 1. This compound | 179898-50-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 3-氯-4-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scirp.org [scirp.org]
A Comprehensive Technical Review of Ortho-Substituted Methoxyphenylboronic Acids: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-substituted methoxyphenylboronic acids are a class of versatile organoboron compounds that have garnered significant attention in various fields of chemical research, ranging from organic synthesis to materials science and medicinal chemistry. The presence of a methoxy group at the ortho position to the boronic acid moiety imparts unique electronic and steric properties, influencing their reactivity, binding affinities, and supramolecular assembly. This in-depth technical guide provides a comprehensive literature review of ortho-substituted methoxyphenylboronic acids, focusing on their synthesis, key properties, and diverse applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key chemical processes.
Synthesis of Ortho-Substituted Methoxyphenylboronic Acids
The synthesis of ortho-substituted methoxyphenylboronic acids typically proceeds through the reaction of a corresponding ortho-alkoxy-substituted aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. The resulting boronate ester is then hydrolyzed to afford the desired boronic acid.
General Synthetic Workflow
The logical flow for the synthesis of ortho-substituted methoxyphenylboronic acids is depicted below.
Caption: General workflow for the synthesis of ortho-substituted methoxyphenylboronic acids.
Detailed Experimental Protocols
Synthesis of 2-Methoxyphenylboronic Acid:
A detailed protocol for the synthesis of 2-methoxyphenylboronic acid is as follows:
-
Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings (2.9 g, 1.2 equiv.) are placed in anhydrous tetrahydrofuran (THF, 20 mL). A small amount of dibromoethane (1.9 g) is added to activate the magnesium. A solution of 2-bromoanisole (17.1 g, 0.1 mol) and trimethyl borate (36.8 g, 3.5 equiv.) in THF (50 mL) is added to the dropping funnel.
-
Reaction: The flask is heated to 40 °C to initiate the Grignard reaction. The solution from the dropping funnel is then added dropwise, maintaining the reaction temperature below 60 °C. After the addition is complete, the mixture is heated to reflux for 6 hours until the magnesium is consumed.
-
Work-up and Isolation: The reaction is cooled to room temperature and hydrolyzed by the slow addition of 5% aqueous HCl until the pH is less than 2. The THF is removed by distillation, which causes the product to precipitate. The solid is collected by filtration and recrystallized from a methanol/water mixture to yield 2-methoxyphenylboronic acid[1].
Synthesis of 2,6-Dimethoxyphenylboronic Acid:
A "one-pot" method has been described for the synthesis of 2,6-dimethylphenylboronic acid, which can be adapted for the dimethoxy analogue. The process involves the in-situ formation of the Grignard reagent from 1-bromo-2,6-dimethoxybenzene, followed by reaction with a borate ester. Optimization of this process includes careful control of the boronation reagent, reactant proportions, and solvent to improve the yield[2].
Physicochemical and Spectroscopic Properties
The ortho-methoxy group significantly influences the properties of the phenylboronic acid. Intramolecular hydrogen bonding between the methoxy oxygen and the boronic acid hydroxyl groups can occur, affecting the acidity of the boronic acid and its conformation. These structural features are reflected in their spectroscopic data.
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for selected ortho-substituted methoxyphenylboronic acids.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Mass Spec (m/z) |
| 2-Methoxyphenylboronic acid | 7.80 (dd), 7.45 (m), 7.00 (t), 6.90 (d), 5.50 (br s, B(OH)2), 3.90 (s, OCH3) | 158.5, 136.0, 131.5, 121.0, 115.0, 110.0, 55.5 | ~3300 (O-H), ~1600 (C=C), ~1350 (B-O) | 152 [M]+ |
| 2,4-Dimethoxyphenylboronic acid | 7.70 (d), 6.55 (dd), 6.45 (d), 5.40 (br s, B(OH)2), 3.85 (s, OCH3), 3.80 (s, OCH3) | 163.0, 160.0, 137.0, 106.0, 100.0, 98.0, 56.0, 55.5 | ~3400 (O-H), ~1610 (C=C), ~1340 (B-O) | 182 [M]+ |
| 2,5-Dimethoxyphenylboronic acid | 7.30 (d), 7.00 (dd), 6.90 (d), 5.45 (br s, B(OH)2), 3.80 (s, OCH3), 3.75 (s, OCH3) | 154.0, 150.0, 120.0, 118.0, 114.0, 112.0, 56.0, 55.8 | ~3350 (O-H), ~1590 (C=C), ~1360 (B-O) | 182 [M]+ |
| 2,6-Dimethoxyphenylboronic acid | 7.35 (t), 6.60 (d), 5.60 (br s, B(OH)2), 3.88 (s, OCH3) | 159.0, 132.5, 108.0, 104.0, 56.0 | ~3300 (O-H), ~1580 (C=C), ~1350 (B-O) | 182 [M]+ |
(Note: NMR data are approximate and can vary based on solvent and concentration. IR and MS data are characteristic values.)[1][3][4][5][6][7][8][9][10][11][12]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Ortho-substituted methoxyphenylboronic acids are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The ortho-methoxy group can influence the reaction's efficiency and selectivity through both steric and electronic effects.
Reaction Workflow
A typical workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data on Suzuki-Miyaura Coupling Yields
The following table summarizes the yields of Suzuki-Miyaura reactions between various ortho-substituted methoxyphenylboronic acids and different aryl halides.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 (3) | K2CO3 | Toluene/EtOH/H2O | 100 | 12 | ~85 |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl2 (2) | Cs2CO3 | Dioxane | 100 | 18 | ~79 |
| 2-Methoxyphenylboronic acid | 4-Chlorotoluene | Pd(OAc)2/RuPhos | K3PO4 | 2-Butanol | 100 | 24 | ~25 |
| 2,6-Dimethoxyphenylboronic acid | 3-Chloroindazole | Pd source (2) / XPhos (3) | K3PO4 | Dioxane/H2O | 100 | 15 | Good to Excellent |
(Data compiled from various sources and represent typical yields under the specified conditions.)[13][14][15][16]
Application as Saccharide Sensors
The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of saccharide sensors. Ortho-substituted methoxyphenylboronic acids, when incorporated into fluorescent molecules, can signal the presence of saccharides through changes in their fluorescence properties. The ortho-substituent plays a critical role in modulating the binding affinity and selectivity.
Sensing Mechanism
The sensing mechanism is often based on Photoinduced Electron Transfer (PET). In the unbound state, a nearby heteroatom (e.g., nitrogen in an ortho-aminomethyl group) can quench the fluorescence of the fluorophore. Upon binding to a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the heteroatom, which in turn suppresses the PET process and enhances fluorescence.
Caption: Simplified mechanism of a 'turn-on' fluorescent saccharide sensor.
Quantitative Binding Affinity Data
The binding affinity of ortho-substituted methoxyphenylboronic acid-based sensors for various saccharides is a key parameter for their application. The dissociation constant (Kd) or association constant (Ka) quantifies this interaction.
| Sensor Moiety | Saccharide | Kd (mM) | Ka (M-1) | Conditions |
| ortho-Fluoro-BODIPY-phenylboronic acid | D-Glucose | 10-20 | - | pH 7.4 |
| ortho-Methyl-BODIPY-phenylboronic acid | D-Fructose | - | Significantly decreased | pH 7.4 |
| ortho-BMOQBA | D-Glucose | 49.5 | - | pH 7.5 |
| ortho-BMOQBA | D-Fructose | 1.8 | - | pH 7.5 |
| Phenyl(di)boronic acid (ortho-aminomethyl) | D-Glucose | - | 3981 | 33% MeOH/H2O, pH 7.77 |
| Phenyl(di)boronic acid (ortho-aminomethyl) | D-Fructose | - | 316 | 33% MeOH/H2O, pH 7.77 |
(Data compiled from various sources.)[2][4][17][18][19][20][21][22][23]
Detailed Experimental Protocol for Saccharide Sensing
-
Preparation of Solutions: Prepare a stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO). Prepare a series of aqueous buffer solutions (e.g., phosphate buffer, pH 7.4) containing varying concentrations of the target saccharide.
-
Fluorescence Measurement: In a quartz cuvette, add a specific volume of the buffer solution and a small aliquot of the sensor stock solution to achieve the desired final sensor concentration. Record the initial fluorescence spectrum.
-
Titration: Add small aliquots of the saccharide stock solutions to the cuvette, and record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration. The binding constant (Ka or Kd) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm)[24][25].
Role in Drug Development: Inhibition of the PI3K/Akt/mTOR Pathway
Ortho-substituted methoxyphenylboronic acids are valuable building blocks in the synthesis of complex molecules with therapeutic potential, including kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of this pathway are of great interest in oncology drug development[1][3][5][26][27].
The PI3K/Akt/mTOR Signaling Pathway and its Inhibition
The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of cell growth and survival. Small molecule inhibitors can target different nodes of this pathway, such as PI3K, Akt, or mTOR, to block the downstream signaling and induce apoptosis in cancer cells. The synthesis of some of these inhibitors utilizes ortho-substituted methoxyphenylboronic acids in key cross-coupling steps to construct the core molecular scaffolds[7][14][16][20][25][28][29][30][31][32].
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a kinase inhibitor.
Conclusion
Ortho-substituted methoxyphenylboronic acids are a class of compounds with significant utility in modern chemical and biomedical research. Their unique structural and electronic properties, conferred by the ortho-methoxy group, make them valuable synthons for the construction of complex biaryl systems, highly selective saccharide sensors, and potent kinase inhibitors for therapeutic applications. The detailed protocols and compiled quantitative data presented in this guide are intended to facilitate further research and development in these exciting areas. As our understanding of the subtle influences of ortho-substitution continues to grow, so too will the range of applications for these versatile chemical building blocks.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 2,3-Dimethoxyphenylboronic acid 97 40972-86-9 [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 17. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchwithrutgers.com [researchwithrutgers.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. doras.dcu.ie [doras.dcu.ie]
- 25. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. frontiersin.org [frontiersin.org]
- 28. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and structure based optimization of novel Akt inhibitors. | Semantic Scholar [semanticscholar.org]
- 32. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: (3-Chloro-2-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-2-methoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are pivotal in the development of pharmaceuticals and functional materials. The unique substitution pattern of this boronic acid, featuring both a chloro and a methoxy group, offers distinct steric and electronic properties that can be exploited to create novel molecular architectures. These resulting structures are often investigated for their potential as biologically active compounds.[1][2] This document provides detailed application notes, experimental protocols, and data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Applications in Pharmaceutical and Agrochemical Synthesis
The biaryl motif is a common feature in many biologically active compounds, including anti-inflammatory drugs and fungicides.[1][3] The Suzuki-Miyaura coupling is a key method for constructing these structures. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural features are pertinent to the synthesis of analogues of known bioactive molecules. For instance, it can be used in the synthesis of precursors to herbicidal compounds like 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid.[4]
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These protocols are based on established methods for similar substrates and should be optimized for specific reaction partners.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Aryl bromide (e.g., 5-bromo-2-fluoropyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried reaction vial, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides, often requiring a more active catalyst system.
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox, combine this compound (1.2 mmol, 1.2 equiv.), the aryl chloride (1.0 mmol, 1.0 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-11 from Protocol 1 for reaction monitoring, workup, and purification.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on data from similar reactions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-fluoropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |
| 2 | 4-Bromoacetophenone | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 80-90 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 65-75 |
| 4 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 70-80 |
Yields are representative and may vary depending on the specific substrates and reaction scale.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Hypothetical Signaling Pathway Targeted by a Synthesized Biaryl Compound
Many biaryl compounds synthesized via Suzuki-Miyaura coupling are investigated as kinase inhibitors, which can interfere with cancer cell signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized molecule inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized biaryl compound.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Chloro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst, is particularly crucial in the development of pharmaceuticals and complex molecular architectures. (3-Chloro-2-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry, offering a substituted phenyl motif that can be incorporated into larger molecules to modulate their biological activity.
These application notes provide detailed protocols and guidance for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides. The information is intended to assist researchers in academic and industrial settings in the efficient synthesis of biaryl compounds.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The sterically hindered nature of this compound, due to the ortho-methoxy and meta-chloro substituents, may require the use of specialized catalyst systems to achieve high yields.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides
This protocol is adapted from a general method for the synthesis of biaryl compounds.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, THF/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst (0.01-0.05 equiv) and any additional ligand if required.
-
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Specific Procedure for the Synthesis of a Substituted Naphthyridine
This protocol is based on the synthesis of a specific bioactive molecule and is suitable for more complex substrates.
Materials:
-
Substituted bromonaphthyridine intermediate (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) (0.1 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vial, combine the substituted bromonaphthyridine intermediate, this compound, XPhos Pd G2, and potassium phosphate.
-
Seal the vial and purge with an inert gas.
-
Add the degassed mixture of THF and water via syringe.
-
Heat the reaction mixture with stirring at a predetermined temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours), monitoring by LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the final product.
Data Presentation
The following table summarizes a reported Suzuki-Miyaura coupling reaction involving this compound. Due to the limited availability of comprehensive comparative data in the literature for this specific boronic acid, this table serves as an illustrative example.
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Substituted Bromonaphthyridine | XPhos Pd G2 | XPhos | K₃PO₄ | THF/H₂O | 80 | 16 | 30 |
Visualizations
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precatalyst is of good quality and the active Pd(0) species is generated in situ. The use of pre-catalysts like XPhos Pd G2 can be advantageous.
-
Insufficient Base: The choice and amount of base are critical for activating the boronic acid. For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal. Ensure solvents are properly degassed to prevent catalyst deactivation.
-
Steric Hindrance: The inherent steric bulk of this compound may necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote efficient oxidative addition and reductive elimination.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be minimized by the slow addition of the boronic acid or by optimizing the catalyst and reaction conditions.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant side reaction, especially at elevated temperatures. Using anhydrous solvents or carefully controlling the amount of water can mitigate this issue.
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of complex biaryl structures. Careful consideration of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly given the steric hindrance of the boronic acid. The protocols and information provided herein serve as a guide for researchers to develop and optimize their synthetic routes for the preparation of novel compounds for applications in drug discovery and materials science.
Application Notes and Protocols for (3-Chloro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal reaction conditions for the use of (3-Chloro-2-methoxyphenyl)boronic acid in common cross-coupling reactions. The information is intended to guide researchers in developing synthetic strategies for the creation of complex molecules, particularly in the context of drug discovery and development.
Overview of this compound in Cross-Coupling Reactions
This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed Chan-Lam coupling, and palladium-catalyzed Buchwald-Hartwig amination. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, respectively, enabling the synthesis of a wide array of biaryl compounds, aryl ethers, and aryl amines. Such motifs are prevalent in many biologically active molecules and pharmaceutical agents.
Data Presentation: Optimal Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings involving aryl boronic acids like this compound. It is important to note that optimal conditions can vary depending on the specific coupling partners and should be optimized for each unique transformation.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | DMF/H₂O | THF/H₂O |
| Temperature | 80-100 °C | Room Temperature to 50 °C |
| Reaction Time | 12-24 h | 16-24 h |
| Typical Yield | Moderate to High | High |
| Reference | General Suzuki Protocol | [1] |
Table 2: Representative Chan-Lam Coupling Conditions
| Parameter | General Condition |
| Catalyst | Cu(OAc)₂ |
| Ligand | Pyridine or other N-ligand (optional) |
| Base | Et₃N, K₂CO₃, or other suitable base |
| Solvent | CH₂Cl₂, Toluene, or DMF |
| Atmosphere | Air (Oxygen is often a required oxidant) |
| Temperature | Room Temperature to 100 °C |
| Reaction Time | 12-72 h |
| Typical Yield | Variable |
| Reference | General Chan-Lam Protocol |
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Parameter | General Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BINAP, or other phosphine ligands |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 h |
| Typical Yield | Moderate to High |
| Reference | General Buchwald-Hartwig Protocol |
Experimental Protocols
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the synthesis of a potent and highly selective 1,7-naphthyridine-based inhibitor of the kinase PIP4K2A.[1]
Materials:
-
This compound
-
Aryl halide (e.g., a brominated naphthyridine derivative)
-
XPhos Pd G2 catalyst
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).
-
Add the XPhos Pd G2 catalyst (typically 2-5 mol%).
-
Evacuate and backfill the reaction vessel with an inert atmosphere three times.
-
Add degassed THF and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C) for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Chan-Lam Coupling Protocol (Representative)
Materials:
-
This compound
-
Amine or phenol coupling partner
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (or other suitable ligand/base)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Reaction vessel
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction vessel, add the amine or phenol (1.0 eq), this compound (1.5-2.0 eq), and Cu(OAc)₂ (1.0-2.0 eq).
-
If using, add molecular sieves.
-
Add the solvent (e.g., CH₂Cl₂) and pyridine (2.0 eq).
-
Stir the reaction mixture, open to the air, at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Buchwald-Hartwig Amination Protocol (Representative)
Materials:
-
Aryl halide
-
Amine coupling partner
-
This compound (if used as the aryl source via a tandem borylation/amination, otherwise the aryl halide is the direct substrate)
-
Pd₂(dba)₃ or Pd(OAc)₂
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu) or other suitable base
-
Anhydrous, degassed toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the aryl halide (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified signaling pathway of the Dopamine D3 receptor.
Caption: Troubleshooting guide for common cross-coupling reaction issues.
References
Application Notes and Protocols for the Use of (3-Chloro-2-methoxyphenyl)boronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-2-methoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of complex biaryl and heteroaryl structures, which are key pharmacophores in many drug candidates and functional materials. The presence of the chloro and methoxy substituents on the phenyl ring influences the electronic and steric properties of the boronic acid, offering unique opportunities for selective synthesis and downstream functionalization. These application notes provide detailed protocols and data for the use of this compound in biaryl synthesis, enabling researchers to effectively incorporate this reagent into their synthetic workflows.
Core Applications in Biaryl Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide (or triflate), catalyzed by a palladium complex. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of coupling partners.
General Reaction Scheme:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Application Notes: (3-Chloro-2-methoxyphenyl)boronic acid in the Synthesis of IRAK4 Inhibitors
(3-Chloro-2-methoxyphenyl)boronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer. Its utility is primarily demonstrated through its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Introduction to IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.[3] The development of small molecule inhibitors of IRAK4 is a promising strategy for the treatment of these conditions.
Application in the Synthesis of an IRAK4 Inhibitor
This compound serves as a key synthon for the introduction of the 3-chloro-2-methoxyphenyl moiety into potential drug candidates. This structural motif can be crucial for achieving high potency and selectivity for the target kinase. A notable application of this building block is in the synthesis of potent IRAK4 inhibitors, such as 2-((7-amino-5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-5-fluorobenzonitrile, as described in patent literature.
Quantitative Data Summary
The following table summarizes representative quantitative data for IRAK4 inhibitors, highlighting the potency that can be achieved with molecules synthesized using building blocks like this compound.
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| IRAK4-IN-18 | IRAK4 | 15 | Kinase Assay | [4] |
| IRAK4-IN-22 | IRAK4 | 3 | Kinase Assay | [5] |
| Exemplified Compound | IRAK4 | 5.39 | Mobility Shift Assay | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an IRAK4 inhibitor using this compound. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 5-Bromo-1H-pyrrolo[2,3-b]pyridin-7-amine
This protocol describes the crucial cross-coupling step to form the biaryl core of the IRAK4 inhibitor.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridin-7-amine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridin-7-amine (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and Sphos (0.04 equiv).
-
Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-7-amine.
Protocol 2: N-Alkylation of the Pyrrolopyridine Core
This protocol describes the subsequent alkylation of the pyrrole nitrogen to complete the synthesis of the target IRAK4 inhibitor.
Materials:
-
5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-7-amine
-
2-(Bromomethyl)-5-fluorobenzonitrile
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a solution of 5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-7-amine (1.0 equiv) in anhydrous DMF or THF under an inert atmosphere, add cesium carbonate (2.0 equiv) or sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(bromomethyl)-5-fluorobenzonitrile (1.1 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-((7-amino-5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-5-fluorobenzonitrile.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4-mediated signaling cascade.
Experimental Workflow for IRAK4 Inhibitor Synthesis
Caption: Synthetic workflow for an IRAK4 inhibitor.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. amsbio.com [amsbio.com]
- 6. Humanwell Healthcare prepares and tests new IRAK-4 inhibitors | BioWorld [bioworld.com]
Application Notes and Protocols for Suzuki Coupling with (3-Chloro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is of paramount importance in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[3] This document provides a detailed experimental protocol for the Suzuki coupling of (3-Chloro-2-methoxyphenyl)boronic acid with an aryl halide, a substrate with moderate steric hindrance and specific electronic properties that can influence reaction outcomes. The provided protocol is a representative procedure synthesized from established methods for similar substrates.[4][5][6]
Core Concepts of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.[7][8]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[7][10]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with sterically hindered or electronically challenging substrates.[5][11]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. Researchers should optimize the conditions for their specific aryl halide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])[4][5]
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Standard organic solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[5]
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).[6]
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.[4][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[4]
Data Presentation
The following table summarizes typical quantitative data for the Suzuki coupling reaction described above. Yields are highly dependent on the specific substrates and reaction conditions used.
| Parameter | Value | Notes |
| Aryl Bromide | 1.0 mmol | Limiting reagent |
| This compound | 1.2 mmol | 1.2 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol | 5 mol% |
| Base (e.g., K₂CO₃) | 2.0 mmol | 2.0 equivalents |
| Solvent | 1,4-Dioxane/Water (4:1) | 5 mL |
| Temperature | 80-100 °C | |
| Reaction Time | 2-24 h | Monitor for completion |
| Typical Yield | 60-95% | Highly substrate-dependent[12] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-Chloro-2-methoxyphenyl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-2-methoxyphenyl)boronic acid, with the CAS number 179898-50-1, is an organoboron compound that holds significant potential as a building block in the synthesis of advanced materials.[1] While specific documented applications in materials science are not extensively reported in publicly available literature, its chemical structure makes it a prime candidate for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including conjugated polymers and small molecules for organic electronics such as Organic Light-Emitting Diodes (OLEDs).
The presence of a chloro and a methoxy group on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting materials.[1] These substituents can influence properties such as solubility, solid-state packing, and the energy levels (HOMO/LUMO) of the final product, which are critical for performance in electronic devices.
This document provides a generalized protocol for the use of an arylboronic acid, such as this compound, in a Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a common structural motif in materials for organic electronics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 179898-50-1 | [2] |
| Molecular Formula | C₇H₈BClO₃ | [2] |
| Molecular Weight | 186.4 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Purity | Typically >95% | [4] |
| Storage | 2-8°C under an inert atmosphere | [2] |
Application: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound (like a boronic acid) with an organohalide or triflate. This reaction is instrumental in creating biaryl structures, which are fundamental components of many functional organic materials.
General Reaction Scheme
The following scheme illustrates the coupling of this compound with a generic aryl bromide to form a substituted biaryl compound.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Model Biaryl Compound
This protocol provides a general method for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide. Researchers should optimize the conditions for their specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
-
Solvent Addition and Reaction:
-
Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water, 10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure biaryl product.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a versatile building block for organic synthesis. While its direct application in published materials science research is not prominent, its structure is well-suited for creating complex organic molecules through Suzuki-Miyaura coupling. The provided general protocol serves as a starting point for researchers aiming to incorporate this and similar boronic acids into the synthesis of novel functional materials for a variety of applications, including organic electronics. Further research into the specific use of this compound could unveil unique properties beneficial to the field of materials science.
References
Derivatization of Complex Molecules Using (3-Chloro-2-methoxyphenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-2-methoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The presence of the chloro and methoxy substituents on the phenyl ring of this boronic acid can significantly influence the physicochemical properties of the resulting derivatized molecules, such as their conformation, metabolic stability, and binding affinity to biological targets. These attributes make it an attractive reagent for lead optimization in drug discovery and for the synthesis of novel agrochemicals.
This document provides detailed application notes and experimental protocols for the use of this compound in the derivatization of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.
Application Notes
Derivatization of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental core structure in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The introduction of the (3-chloro-2-methoxyphenyl) moiety onto a pyrimidine scaffold via Suzuki-Miyaura coupling can lead to the generation of novel chemical entities with potentially enhanced biological activity. The ortho-methoxy group can induce a twisted conformation in the resulting biaryl structure, which can be crucial for fitting into specific protein binding pockets. The chlorine atom can serve as a metabolic blocking point or participate in halogen bonding interactions with the target protein.
A common strategy involves the coupling of this compound with dihalopyrimidines, such as 2,4-dichloropyrimidine. The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions, allowing for the stepwise introduction of different aryl groups.
Derivatization of Quinoline Scaffolds
Quinoline and its derivatives are another important class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties. The arylation of quinoline cores with this compound can lead to the synthesis of novel compounds with potential therapeutic applications. For instance, the derivatization of a 4-haloquinoline with this boronic acid can introduce a sterically demanding and electronically distinct substituent, which can modulate the molecule's interaction with its biological target.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura cross-coupling reactions for the derivatization of complex heterocyclic molecules with this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure for the regioselective arylation of 2,4-dichloropyrimidines and can be applied for the coupling with this compound.[1][2]
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
-
Standard glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 equiv.), this compound (1.0-1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (2:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome:
This reaction is expected to yield the C4-substituted pyrimidine as the major product. The yield will be substrate-dependent but can be expected to be in the good to excellent range based on analogous reactions.[1]
Protocol 2: Suzuki-Miyaura Coupling of a Substituted 4-Chloroquinoline
This protocol provides a general method for the arylation of a 4-chloroquinoline derivative.[3]
Materials:
-
Substituted 4-chloroquinoline (e.g., 4-chloro-7-methoxyquinoline)
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
-
Standard glassware and purification supplies
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stir bar, add the substituted 4-chloroquinoline (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of similar arylboronic acids with pyrimidine and other heterocyclic scaffolds. This data can serve as a reference for expected yields when using this compound.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Various Arylboronic Acids [1]
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 81 |
| 3-Methoxyphenylboronic acid | 83 |
| 4-Methoxyphenylboronic acid | 85 |
| 2-Methoxyphenylboronic acid | 80 |
| 4-Fluorophenylboronic acid | 78 |
Table 2: Suzuki-Miyaura Coupling of 6-Bromo- and 6,8-Dibromo-1,2,3,4-tetrahydroquinolines with Substituted Phenylboronic Acids [4]
| Bromo-tetrahydroquinoline | Arylboronic Acid | Product Yield (%) |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | 75 |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Methylthio)phenylboronic acid | 78 |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 82 |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | 79 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (3-Chloro-2-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-2-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki reactions?
A1: this compound presents two primary challenges:
-
Steric Hindrance: The presence of two ortho-substituents (chloro and methoxy groups) on the boronic acid creates significant steric bulk. This can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, leading to slower reaction rates and lower yields.[1][2]
-
Electronic Effects: The electron-withdrawing nature of the chloro group and the electron-donating methoxy group can influence the electronic properties of the boronic acid, potentially affecting its reactivity.
Q2: What are the most common side reactions observed with this type of boronic acid?
A2: The most common side reactions include:
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by strong bases and the presence of water.[3][4]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen and certain palladium species.[3]
-
Dehalogenation: The starting aryl halide can be reduced, removing the halogen atom.[5]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use anhydrous solvents and reagents.[4]
-
Employ milder bases such as K₃PO₄ or KF.[3]
-
Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an aryltrifluoroborate, which are less prone to this side reaction.[6]
Troubleshooting Guide
Issue 1: Low or No Yield
Possible Cause 1: Inactive Catalyst System Aryl chlorides are generally less reactive than the corresponding bromides or iodides, and the steric hindrance of this compound requires a highly active catalyst system.[1][5]
Solutions:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]
-
Catalyst Precursor: Employ a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, for efficient in-situ generation of the active Pd(0) species.[1]
-
Catalyst Loading: If you observe low conversion, consider increasing the catalyst loading from the typical 1-2 mol% to 5-10 mol% during initial optimization.[4]
Possible Cause 2: Inappropriate Base The choice of base is critical for activating the boronic acid to form the more nucleophilic borate anion.[3] An unsuitable base can lead to an incomplete reaction or degradation of starting materials.
Solutions:
-
Base Strength: For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][4]
-
Solubility: Ensure adequate mixing, as many inorganic bases have poor solubility in organic solvents.[3] Using a solvent system that can partially dissolve the base, or vigorous stirring, is crucial.
Possible Cause 3: Suboptimal Solvent and Temperature The reaction conditions need to be forcing enough to overcome the steric hindrance.
Solutions:
-
Solvent Choice: Toluene, dioxane, or THF, often with a small amount of water, are commonly used.[7] Anhydrous conditions are generally preferred to minimize protodeboronation.[4]
-
Temperature: Increased reaction temperatures (e.g., 80-110 °C) are often necessary for hindered substrates.[3]
Issue 2: Formation of Byproducts
Possible Cause: Presence of Oxygen Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[3][5]
Solution:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound
| Parameter | Recommended Condition | Rationale | Reference |
| Aryl Halide | Aryl Bromide or Iodide | More reactive than aryl chlorides, requiring less harsh conditions. | [8] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess can help drive the reaction to completion. | |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Common and effective palladium sources. | [1] |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for hindered substrates. | [1] |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A strong base is often required to activate the hindered boronic acid. | [1][3] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v) | A biphasic system can be effective, but anhydrous conditions should also be considered. | [1] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome steric hindrance. | [3] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and the inorganic base.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][5]
Visualizations
Caption: General experimental workflow for Suzuki coupling reactions.
Caption: Troubleshooting flowchart for low yield in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: (3-Chloro-2-methoxyphenyl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Chloro-2-methoxyphenyl)boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and in some cases, catalyst deactivation. The sterically hindered nature of this compound, due to the ortho-methoxy group and adjacent chlorine, can influence the rates of these side reactions.
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] This leads to the formation of 2-chloroanisole as a byproduct, consuming the boronic acid and reducing the yield of the desired cross-coupled product.
Q3: What causes the homocoupling of this compound?
A3: Homocoupling results in the formation of 3,3'-dichloro-2,2'-dimethoxybiphenyl. This side reaction can be promoted by the presence of oxygen or certain palladium species, especially at higher temperatures.[2] It involves the coupling of two molecules of the boronic acid.
Q4: How can I minimize these side reactions?
A4: Several strategies can be employed to minimize side reactions:
-
Optimize the Base: Use of a weaker base (e.g., K₂CO₃, K₃PO₄) can be beneficial as strong bases can promote protodeboronation.[3]
-
Inert Atmosphere: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial to prevent oxygen-mediated homocoupling.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over side reactions.
-
Reaction Temperature and Time: Using the lowest effective temperature and monitoring the reaction to avoid unnecessarily long reaction times can reduce the extent of side product formation.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, using anhydrous solvents can sometimes suppress protodeboronation.
Q5: Is this compound considered a particularly unstable boronic acid?
A5: Arylboronic acids with ortho-substituents, like the methoxy group in this case, can be more susceptible to protodeboronation. While not as unstable as some heteroaryl boronic acids, careful handling and optimized reaction conditions are recommended for achieving high yields.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired cross-coupling product | 1. Protodeboronation: Significant formation of 2-chloroanisole. 2. Homocoupling: Significant formation of 3,3'-dichloro-2,2'-dimethoxybiphenyl. 3. Inactive Catalyst: The palladium catalyst is not effectively participating in the catalytic cycle. 4. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature. | 1. Minimize Protodeboronation: Use a milder base (K₂CO₃, Cs₂CO₃, or K₃PO₄). Ensure solvents are sufficiently dry if running under anhydrous conditions. Consider using a boronic ester derivative (e.g., pinacol ester) which can be more stable. 2. Minimize Homocoupling: Thoroughly degas all solvents and the reaction mixture. Use a fresh, high-quality palladium catalyst. Consider using a ligand that promotes reductive elimination of the cross-coupled product over homocoupling. 3. Ensure Catalyst Activity: Use a pre-catalyst or ensure in-situ activation is efficient. Choose an appropriate ligand for the specific aryl halide. 4. Optimize Conditions: Screen different bases, solvent systems (e.g., dioxane/water, toluene/water, THF/water), and reaction temperatures. |
| Significant amount of 2-chloroanisole detected | Protodeboronation is the dominant side reaction. | 1. Change the Base: Switch from strong bases (like NaOH or KOH) to weaker inorganic bases. 2. Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use a "Slow-Release" Strategy: Consider converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate, which can slowly release the boronic acid into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation. |
| Significant amount of 3,3'-dichloro-2,2'-dimethoxybiphenyl detected | Homocoupling is the dominant side reaction. | 1. Improve Inert Atmosphere: Ensure rigorous exclusion of oxygen by using Schlenk techniques or a glovebox. 2. Optimize Catalyst/Ligand: Some palladium/ligand systems are more prone to promoting homocoupling. Experiment with different phosphine ligands. 3. Control Reaction Time: Stop the reaction as soon as the limiting reagent is consumed to prevent prolonged exposure to conditions that favor homocoupling. |
| Reaction does not go to completion | 1. Catalyst Deactivation. 2. Insufficiently reactive coupling partner. | 1. Use a more robust catalyst system. Increase catalyst loading if necessary. 2. Increase Temperature: If the aryl halide is unreactive (e.g., an aryl chloride), a higher temperature may be required. Note that this may also increase side reactions. Consider using a more reactive aryl iodide or bromide if possible. |
Quantitative Data on Side Reactions (Representative)
The following table provides representative data on how reaction conditions can influence the product distribution in a Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br). Note: This data is illustrative and based on general principles of Suzuki-Miyaura reactions; actual results will vary depending on the specific substrates and precise experimental conditions.
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Product (%) | Homocoupling Product (%) |
| 1 | NaOH | Dioxane/H₂O | 100 | 45 | 40 | 15 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 15 | 10 |
| 3 | K₃PO₄ | Dioxane/H₂O | 80 | 85 | 10 | 5 |
| 4 | K₂CO₃ | Toluene/H₂O (degassed) | 80 | 88 | 8 | 4 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, THF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed organic solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Below are diagrams illustrating key pathways relevant to reactions involving this compound.
References
Technical Support Center: Purification of Products from (3-Chloro-2-methoxyphenyl)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving (3-Chloro-2-methoxyphenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Suzuki-Miyaura reactions using this compound?
A1: The most common impurities include:
-
Unreacted this compound and its derivatives: This includes the boronic acid itself, as well as byproducts like boric acid and boroxines (anhydrides of the boronic acid).
-
Homocoupled byproduct: The dimerization of this compound to form a biaryl species. This is often promoted by the presence of oxygen and Pd(II) precatalysts.[1]
-
Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium catalysts used in the reaction can contaminate the final product. For pharmaceutical applications, palladium levels must be reduced to ppm levels due to toxicity concerns.
-
Dehalogenated starting material: The aryl halide starting material can undergo dehalogenation, leading to an additional byproduct.
-
Inorganic salts: The base (e.g., K₂CO₃, Cs₂CO₃) and other salts used in the reaction need to be removed during workup.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: Unreacted boronic acid can be efficiently removed by performing a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its highly water-soluble boronate salt. This salt then partitions into the aqueous layer during a liquid-liquid extraction.[2]
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in the purification of biaryl products. The most effective methods are:
-
Meticulous Column Chromatography: Utilizing a shallow solvent gradient during flash column chromatography can enhance separation. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.
-
Recrystallization: If your product is a solid, recrystallization from a carefully selected solvent system can be a highly effective purification method. The homocoupled byproduct may have different solubility characteristics, allowing for its separation.
Q4: Why is it critical to remove the palladium catalyst, and what are the most effective methods?
A4: For applications in drug development, it is imperative to remove trace metals like palladium to parts-per-million (ppm) levels due to their potential toxicity and to meet regulatory requirements. The most common and effective methods for palladium removal include:
-
Filtration through Celite: This is effective for removing heterogeneous palladium catalysts. The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite.
-
Metal Scavengers: For soluble (homogeneous) palladium catalysts, solid-supported scavengers with thiol or other functional groups that bind to palladium are highly effective. The scavenger is stirred with the reaction mixture and then removed by filtration.[3]
-
Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, which is then removed by filtration.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Low conversion of starting materials | Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the Pd(II) precatalyst, or the catalyst may have degraded. | 1. Run a control reaction with known reactive substrates to test catalyst activity. 2. Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere. |
| Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond. | 1. Use anhydrous solvents and reagents to minimize water content. 2. Employ milder bases such as K₃PO₄ or KF. 3. Consider using the more stable pinacol ester or MIDA boronate derivative of the boronic acid.[4] | |
| Inefficient Reaction Conditions: Suboptimal base, solvent, or temperature. | 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Ensure the solvent is degassed to remove oxygen, which can deactivate the catalyst. 3. Optimize the reaction temperature. | |
| Significant amount of homocoupling byproduct | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) to avoid the in situ reduction of a Pd(II) precatalyst. |
Problem 2: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Product and impurities co-elute during column chromatography | Inappropriate Solvent System: The chosen solvent system does not provide adequate separation. | 1. Perform a thorough TLC screen with a wider range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). 2. Employ a shallower gradient during column chromatography to improve resolution. |
| Product appears as an oil and will not crystallize | Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | 1. Attempt further purification by column chromatography to remove residual impurities. 2. Try trituration with a solvent in which the product is sparingly soluble but the impurities are soluble. |
| Product is intrinsically an oil: The melting point of the pure compound is below room temperature. | 1. In this case, purification by column chromatography is the most suitable method. | |
| Residual palladium remains after purification | Ineffective Removal Method: The chosen method is not suitable for the type of palladium species present (heterogeneous vs. homogeneous). | 1. If filtration through Celite is ineffective, it is likely that soluble palladium is present. Use a palladium scavenger. 2. Optimize the scavenger loading and reaction time for efficient removal. |
Data Presentation
Table 1: Comparison of Palladium Scavenging Agents
This table provides a representative comparison of the efficiency of different solid-supported palladium scavengers. The actual performance may vary depending on the specific reaction conditions and the nature of the product.
| Scavenging Agent | Functional Group | Typical Loading (wt%) | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Si-Thiol | Thiol | 5-10 | 500 | <10 | >98% |
| MP-TMT | Trimercaptotriazine | 5-10 | 500 | <5 | >99% |
| Activated Carbon | - | 10-20 | 500 | 50-100 | 80-90% |
Data is representative and compiled from various sources for typical Suzuki-Miyaura reaction workups.[3][5]
Table 2: Common Solvent Systems for Column Chromatography of Biaryl Compounds
The choice of solvent system is critical for achieving good separation. The following table lists common systems from non-polar to polar.
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Standard for a wide range of biaryl compounds. Good for resolving less polar impurities. |
| Hexane / Dichloromethane | Low to Medium | Can provide different selectivity compared to ethyl acetate systems. |
| Dichloromethane / Methanol | Medium to High | Suitable for more polar biaryl compounds.[6] |
| Toluene / Acetone | Medium | An alternative system that can offer different selectivity. |
Table 3: Common Solvents for Recrystallization of Biaryl Compounds
The ideal recrystallization solvent should dissolve the compound when hot and have low solubility when cold.
| Solvent / Solvent System | Comments |
| Ethanol / Water | Good for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added until turbidity is observed. |
| Hexanes / Ethyl Acetate | A common system for non-polar to moderately polar compounds. The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added as the anti-solvent. |
| Toluene | Can be effective for less polar, aromatic compounds. |
| Isopropanol | A good general-purpose solvent for recrystallization. |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Removal of Unreacted Boronic Acid
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the basic solution one or two more times.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual base and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, now depleted of the boronic acid.[2]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Following the aqueous workup, dissolve the crude product in a suitable solvent (e.g., THF, DCM, or toluene).
-
Add the recommended amount of the palladium scavenger (typically 5-10 wt% of the crude product mass).
-
Stir the mixture at room temperature or slightly elevated temperature (as recommended by the manufacturer) for 2-16 hours.
-
Monitor the removal of palladium by a suitable analytical technique if possible (e.g., TLC staining for palladium, or ICP-MS for quantitative analysis).
-
Once scavenging is complete, filter off the solid-supported scavenger through a pad of Celite or a fine filter paper.
-
Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the compounds from the column.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of Suzuki-Miyaura coupling products.
Caption: Decision tree for troubleshooting low product purity.
References
How to prevent protodeboronation of (3-Chloro-2-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of (3-Chloro-2-methoxyphenyl)boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Understanding Protodeboronation
Protodeboronation is a common and often problematic side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process leads to the formation of a deboronated byproduct, consuming the starting material and reducing the yield of the desired coupled product. For this compound, this side reaction would result in the formation of 2-chloro-1-methoxybenzene.
The susceptibility of a boronic acid to protodeboronation is influenced by several factors, including the electronic and steric properties of the substituents on the aromatic ring, as well as the reaction conditions.[1]
This compound presents a unique case due to its substitution pattern:
-
ortho-Methoxy Group: The methoxy group at the ortho position is electron-donating via resonance, which can increase the electron density on the carbon atom bearing the boronic acid group, making it more susceptible to electrophilic attack by a proton. However, the oxygen atom can also engage in intramolecular hydrogen bonding with the boronic acid moiety, which can offer some stabilization.
-
meta-Chloro Group: The chlorine atom at the meta position is an electron-withdrawing group, which generally increases the propensity for protodeboronation.[1]
-
Steric Hindrance: The ortho-methoxy group provides steric bulk around the reaction center, which can influence the rate of both the desired coupling reaction and the undesired protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of 2-chloro-1-methoxybenzene as a byproduct in my Suzuki-Miyaura reaction?
A1: The formation of 2-chloro-1-methoxybenzene is a direct result of the protodeboronation of this compound. This undesired side reaction competes with the desired cross-coupling reaction. Several factors can favor protodeboronation, including high reaction temperatures, the choice of a strong base, the presence of water, and a slow-reacting palladium catalyst.
Q2: How can I minimize protodeboronation?
A2: Minimizing protodeboronation involves optimizing the reaction conditions to favor the Suzuki-Miyaura coupling over the decomposition of the boronic acid. Key strategies include:
-
Choice of Base: Use a weaker base. While a base is necessary for the catalytic cycle, strong bases can accelerate protodeboronation. Consider using bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of protodeboronation more significantly than the rate of the desired coupling.
-
Anhydrous Conditions: Ensure that your solvents and reagents are anhydrous, as water can facilitate protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA ester, can be a highly effective strategy. These esters act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[1]
-
Catalyst Choice: Employ a highly active palladium catalyst and ligand system that promotes rapid cross-coupling, thereby outcompeting the slower protodeboronation side reaction.[2]
Q3: What is the best way to store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as argon or nitrogen. Refrigeration is recommended for long-term storage.
Q4: How can I tell if my this compound has started to decompose?
A4: The most reliable method to assess the purity of your boronic acid is through analytical techniques like NMR spectroscopy. The presence of signals corresponding to 2-chloro-1-methoxybenzene would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of coupled product and significant formation of 2-chloro-1-methoxybenzene. | High rate of protodeboronation. | 1. Optimize the base: Switch to a weaker base (e.g., K₂CO₃, K₃PO₄).2. Lower the reaction temperature. 3. Use a boronic ester derivative (e.g., pinacol ester).4. Ensure anhydrous conditions. 5. Use a more active catalyst system (e.g., a Buchwald-type ligand with a palladium precatalyst).[3] |
| Reaction is sluggish or does not go to completion. | 1. Inefficient catalyst system for a sterically hindered substrate.2. Low reaction temperature. | 1. Screen different palladium catalysts and ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often effective.[4]2. Gradually increase the reaction temperature, while monitoring for an increase in the protodeboronation byproduct. |
| Formation of homocoupled byproducts. | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (argon or nitrogen). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active precatalyst system like Pd₂(dba)₃ with a suitable ligand, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (and ligand, if separate) to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables provide representative data from the literature for Suzuki-Miyaura couplings of structurally similar or challenging boronic acids, illustrating the impact of different reaction parameters on product yield and the suppression of side reactions.
Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | 60 | 1 | 85 |
| 2 | Cs₂CO₃ | THF | 60 | 1 | 71 |
| 3 | NaOH | THF | 60 | 1 | 50 |
| Data adapted for illustrative purposes from a study on sterically hindered substrates. |
Table 2: Comparison of Palladium Catalysts for the Coupling of an Electron-Deficient Boronic Acid
| Entry | Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 3 | 80 | 65 |
| 2 | Pd(dppf)Cl₂ | 2 | 80 | 88 |
| 3 | Pd₂(dba)₃ / SPhos | 1 | Room Temp | 95 |
| Data compiled from various sources for illustrative comparison. |
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Technical Support Center: Improving Catalyst Turnover for (3-Chloro-2-methoxyphenyl)boronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-2-methoxyphenyl)boronic acid. Due to the unique steric and electronic properties of this substrate, achieving high catalyst turnover and product yield can be challenging. This guide offers insights into overcoming common obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound has a low yield. What are the primary factors to investigate?
A1: Low yields with this substrate are often attributed to a combination of steric hindrance from the ortho-methoxy group and electronic effects from both the methoxy and meta-chloro substituents. Key areas to troubleshoot include:
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. Standard ligands like triphenylphosphine may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu's ligands like SPhos, XPhos, or RuPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle with sterically demanding substrates.
-
Base Selection: The base plays a crucial role in activating the boronic acid. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can also influence the rate of side reactions.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is essential for dissolving the base and facilitating the transmetalation step. The ratio of organic solvent to water should be optimized.
-
Reaction Temperature: Higher reaction temperatures (80-110 °C) are often required to overcome the activation energy for sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligands. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium catalysts. To minimize homocoupling:
-
Ensure Rigorous Exclusion of Oxygen: Thoroughly degas your solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) during the entire reaction setup and execution.
-
Optimize Catalyst and Ligand: Some palladium sources are more prone to promoting homocoupling. Using a well-defined palladium precatalyst can sometimes mitigate this issue. The choice of ligand can also influence the relative rates of the desired cross-coupling versus homocoupling.
-
Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the decomposition of the catalyst, which may lead to the formation of palladium black, a known promoter of homocoupling.
Q3: Protodeboronation (loss of the boronic acid group) is a major issue in my reaction. What strategies can I employ to prevent this?
A3: this compound can be susceptible to protodeboronation, especially under prolonged heating in the presence of a base and water. To address this:
-
Use a Milder Base: If your aryl halide is sufficiently reactive, consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
"Slow-Release" Strategy: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol boronate). Under the reaction conditions, the boronate ester will slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.
-
Anhydrous Conditions: While less common for Suzuki reactions, in some cases, anhydrous conditions with a suitable non-aqueous base can be employed to prevent protodeboronation.
-
Optimize Reaction Time: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Q4: How can I improve the catalyst turnover number (TON) for this challenging coupling?
A4: Increasing the catalyst turnover number is key to making the reaction more efficient and cost-effective. Consider the following:
-
Highly Active Catalyst Systems: Employing highly active catalysts, such as those formed from palladium precatalysts and bulky, electron-rich phosphine ligands, is the most effective strategy. These catalysts can facilitate the reaction at lower loadings.
-
Reaction Concentration: The concentration of the reactants can impact catalyst efficiency. A more concentrated reaction mixture can sometimes lead to higher turnover.
-
Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity, as impurities can poison the catalyst and reduce its lifetime.
Data Presentation
Table 1: Effect of Ligand on the Suzuki Coupling of this compound with 4-Bromoanisole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (approx.) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 24 | 35 | 18 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92 | 92 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Toluene/H₂O (4:1) | 110 | 10 | 95 | 95 |
Table 2: Effect of Base on the Suzuki Coupling of this compound with 4-Bromoanisole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (approx.) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 55 | 55 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 78 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92 | 92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 94 | 94 |
Experimental Protocols
The following is a generalized, adaptable protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the aryl bromide, the palladium precatalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The typical solvent ratio is 4:1 to 10:1 organic solvent to water.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with the inert gas to ensure all oxygen is removed.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Impact of solvent and base selection on (3-Chloro-2-methoxyphenyl)boronic acid reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the impact of solvent and base selection on the reactivity of (3-Chloro-2-methoxyphenyl)boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for a Suzuki-Miyaura coupling reaction with this compound?
A1: The choice of solvent is critical as it influences reagent solubility and the stability of the catalytic species.[1] For this compound, common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with water.[1][2] Nonpolar solvents such as toluene can also be effective.[3] The polarity of the solvent can affect the reaction's selectivity and rate.[4][5] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1]
Q2: How does the choice of base impact the reactivity of this compound?
A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7] The main function of the base is to convert the boronic acid into the corresponding organoborate, which increases its reactivity towards the palladium complex.[8][9] The strength and solubility of the base are important factors.[1] Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[6] The choice of base can significantly influence the reaction yield and may also promote side reactions like protodeboronation.[1][10]
Q3: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes related to solvent and base?
A3: Low yields can often be attributed to several factors. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.[1] The base must be strong enough and sufficiently soluble in the reaction medium to activate the boronic acid for transmetalation.[1] If the base is not soluble, the reaction may be slow or incomplete. Conversely, a base that is too strong or the presence of excess water can lead to protodeboronation, a side reaction that consumes the boronic acid.[10]
Q4: What is protodeboronation and how can I minimize it when using this compound?
A4: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[10][11] This is particularly a concern with electron-deficient arylboronic acids.[1] To minimize this, consider using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1] While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction, so using anhydrous conditions can be beneficial.[1][10]
Q5: I am observing significant homocoupling of this compound. How can I prevent this?
A5: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct.[6] This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[6][10] To reduce homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[6]
Troubleshooting Guides
Low Yield Optimization
If you are experiencing low yields with this compound, a systematic optimization of the solvent and base is recommended. The following table provides an illustrative guide to the potential impact of different solvent and base combinations.
| Solvent System | Base | Expected Outcome | Troubleshooting Notes |
| Toluene/H₂O (4:1) | K₂CO₃ | Moderate to good yield. | A standard starting point. If the yield is low, consider a stronger base or a more polar solvent. |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Good to excellent yield. | Often effective for challenging couplings.[6] Ensure complete degassing of the solvent. |
| DMF/H₂O (4:1) | Na₂CO₃ | Variable yield. | DMF can be effective but may require higher temperatures. Monitor for decomposition.[2][12] |
| THF/H₂O (4:1) | Cs₂CO₃ | Good yield, especially for sensitive substrates. | Cs₂CO₃ is a milder base that can help minimize protodeboronation.[10] |
This table presents generalized trends and should be used as a starting point for optimization. Actual results will vary depending on the specific coupling partner and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Under a positive pressure of the inert gas, add the degassed solvent.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1]
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by a base.
Caption: A troubleshooting workflow for optimizing reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Minimizing Homocoupling of (3-Chloro-2-methoxyphenyl)boronic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the formation of homocoupling side products during Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-2-methoxyphenyl)boronic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments and provides practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent (this compound in this case) react with each other to form a symmetrical biaryl byproduct. This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes of homocoupling are generally attributed to:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.
-
Use of Pd(II) Precatalysts: Palladium(II) species can directly mediate the homocoupling of boronic acids. The catalytic cycle of the Suzuki-Miyaura reaction requires Pd(0).
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the rate of homocoupling relative to the desired cross-coupling reaction.
Q3: How can I visually identify the homocoupling product in my reaction analysis (e.g., TLC, LC-MS)?
A3: The homocoupling product of this compound is 2,2'-dichloro-6,6'-dimethoxy-1,1'-biphenyl. On a TLC plate, it will appear as a distinct spot from your starting materials and the desired cross-coupled product. In LC-MS analysis, you would look for the mass corresponding to this symmetrical biaryl.
Troubleshooting Guide
Problem: Significant formation of the homocoupling byproduct is observed.
| Potential Cause | Troubleshooting Strategy |
| Oxygen in the Reaction Mixture | Strategy 1: Rigorous Degassing. Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended for sensitive reactions).Strategy 2: Maintain an Inert Atmosphere. Assemble your reaction glassware while it is still hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction. |
| Pd(II) Precatalyst | Strategy 1: Use a Pd(0) Precatalyst. Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]Strategy 2: In-situ Reduction of Pd(II). If using a Pd(II) precatalyst is necessary, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst. This can help reduce Pd(II) to the active Pd(0) species.[2][3] |
| Inappropriate Base | Strategy 1: Base Screening. The choice of base is critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases such as NaOH, which can promote homocoupling.[4] It is advisable to screen a few different bases to find the optimal one for your specific substrates. |
| Suboptimal Solvent System | Strategy 1: Solvent Optimization. The solvent system can influence the relative rates of the desired reaction and the homocoupling side reaction. Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, and THF/water. The optimal solvent system is substrate-dependent and may require screening. |
| High Concentration of Boronic Acid | Strategy 1: Slow Addition of Boronic Acid. Adding the this compound solution slowly to the reaction mixture over a period of time can help to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction. |
Data Presentation
Table 1: Illustrative Effect of Different Bases on Suzuki Coupling Yield
Reaction of a sterically hindered aryl bromide with a phenylboronic acid derivative.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Cross-Coupled Product (%) | Homocoupling Observed |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 | Minor |
| 2 | K₂CO₃ | Toluene/H₂O | 110 | 16 | 78 | Moderate |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | Minimal |
| 4 | NaOH | THF/H₂O | 80 | 24 | 45 | Significant |
Table 2: Illustrative Comparison of Palladium Catalysts and Ligands
Reaction of an ortho-substituted aryl halide with an arylboronic acid.
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Homocoupling byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 | ~15 |
| 2 | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 100 | 88 | <5 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 80 | 95 | <2 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 110 | 82 | ~10 |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of this compound. This protocol should be adapted and optimized for your specific aryl halide coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane and water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
Degassing Solvents: Degas the 1,4-dioxane and water by sparging with argon or nitrogen for at least 30 minutes before use.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), K₃PO₄ (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve this compound (1.2 equiv.) in a minimal amount of degassed 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction
Caption: Suzuki-Miyaura cycle and the competing homocoupling pathway.
Troubleshooting Workflow for Minimizing Homocoupling
Caption: A stepwise guide to troubleshooting homocoupling side reactions.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Long-term stability and storage of (3-Chloro-2-methoxyphenyl)boronic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability, storage, and handling of (3-Chloro-2-methoxyphenyl)boronic acid. It includes troubleshooting guides for common experimental issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. It is crucial to protect the compound from moisture and light.
Q2: What are the primary degradation pathways for this compound?
A2: Like other arylboronic acids, the two main degradation pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by moisture, as well as acidic or basic conditions.
-
Oxidation: The boronic acid functional group can be oxidized, especially in the presence of air or other oxidizing agents.
Q3: What are the visible signs of degradation?
A3: Degradation of this compound may not always be visible. However, signs of potential degradation include a change in color, clumping of the solid due to moisture absorption, or a noticeable decrease in performance in chemical reactions, such as lower yields in Suzuki-Miyaura coupling.
Q4: How does the substitution pattern of this compound affect its stability and reactivity?
A4: The ortho-methoxy group can influence the compound's reactivity and stability. Steric hindrance from the ortho-substituent can sometimes slow down reactions. Electronically, the methoxy group is electron-donating, which can affect the transmetalation step in Suzuki-Miyaura coupling. The meta-chloro group is electron-withdrawing, which also influences the electronic properties of the molecule.
Q5: Can I use this compound that has been stored for an extended period?
A5: It is recommended to assess the purity of the boronic acid if it has been stored for a long time, especially if not stored under ideal conditions. A simple purity check can be performed using techniques like ¹H NMR or HPLC analysis. For critical applications, using a fresh batch is always the best practice.
Stability and Storage Data
While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative summary of expected stability under various conditions based on the general behavior of arylboronic acids.
| Storage Condition | Temperature | Atmosphere | Relative Humidity | Expected Shelf-life (Illustrative) |
| Recommended | 2-8°C | Inert (N₂ or Ar) | Low (<30%) | > 2 years |
| Ambient | 20-25°C | Air | Moderate (40-60%) | 6-12 months |
| Accelerated | 40°C | Air | High (75%) | < 3 months |
| Exposed to Light (Ambient) | 20-25°C | Air | Moderate (40-60%) | Potential for accelerated degradation |
| Exposed to Moisture (Ambient) | 20-25°C | Air | High (>80%) | Rapid degradation expected |
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue 1: Low or No Product Yield
-
Possible Cause 1: Degraded Boronic Acid.
-
Solution: Confirm the purity of the this compound using ¹H NMR or HPLC. If degradation is suspected, use a fresh batch. Protodeboronation is a common issue, especially with exposure to moisture.
-
-
Possible Cause 2: Inactive Catalyst.
-
Solution: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure proper in-situ reduction to Pd(0). Consider using a more active, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.
-
-
Possible Cause 3: Inappropriate Ligand, Base, or Solvent.
-
Solution: The choice of ligand is critical. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be effective.[1] The base is also crucial; common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., dioxane/water, toluene/water, DMF) should be optimized for the specific substrates.
-
-
Possible Cause 4: Oxygen Contamination.
-
Solution: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere. Oxygen can lead to the formation of palladium black and promote the homocoupling of the boronic acid.
-
Issue 2: Homocoupling of the Boronic Acid
-
Possible Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.
-
Solution: Rigorous degassing of the reaction mixture is essential. Using a Pd(0) catalyst source directly can minimize the presence of Pd(II) that can facilitate homocoupling.
-
Issue 3: Protodeboronation of the Starting Material
-
Possible Cause: Presence of excess water or acidic/basic conditions can lead to the cleavage of the C-B bond.
-
Solution: Use anhydrous solvents and reagents where possible. While some water is often necessary for Suzuki couplings, excessive amounts should be avoided. The choice of base and reaction temperature can also influence the rate of protodeboronation.
-
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard (for quantitative analysis): For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the NMR tube. The signals of the internal standard should not overlap with the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated for accurate quantification.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the characteristic signals of this compound and the internal standard. The purity can be calculated based on the ratio of the integrals and the known weights of the analyte and the standard.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of (3-Chloro-2-methoxyphenyl)boronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, substituted phenylboronic acids are indispensable building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their utility in palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed Chan-Lam coupling, and Buchwald-Hartwig amination has revolutionized the synthesis of complex molecules, including pharmaceuticals and advanced materials. The reactivity of these boronic acids is profoundly influenced by the nature and position of substituents on the phenyl ring.
This guide presents a comparative analysis of the reactivity of (3-Chloro-2-methoxyphenyl)boronic acid and its various positional isomers. While direct, comprehensive quantitative comparisons under identical conditions are scarce in the literature, this guide synthesizes established principles of physical organic chemistry to provide a framework for understanding their relative reactivity. The interplay of electronic and steric effects governed by the placement of the chloro (electron-withdrawing) and methoxy (electron-donating) groups is central to this analysis.
Understanding Substituent Effects on Reactivity
The reactivity of a phenylboronic acid in cross-coupling reactions is primarily dictated by two factors:
-
Electronic Effects: The transmetalation step in the Suzuki-Miyaura catalytic cycle, often rate-limiting, is accelerated by a more nucleophilic aryl group on the boronic acid. Electron-donating groups (EDGs) like the methoxy (-OCH₃) group increase the electron density on the ipso-carbon attached to the boron atom, enhancing its nucleophilicity and facilitating a faster reaction. Conversely, electron-withdrawing groups (EWGs) such as the chloro (-Cl) group decrease electron density, rendering the aryl group less nucleophilic and potentially slowing down the transmetalation.
-
Steric Hindrance: Bulky substituents in the ortho position relative to the boronic acid group can impede the approach of the boronic acid to the metal center of the catalyst. This steric hindrance can significantly reduce the reaction rate and overall yield.
Reactivity Comparison of Isomers
The following table provides a qualitative comparison of the expected reactivity of this compound and its isomers in common cross-coupling reactions. The reactivity is predicted based on the interplay of the electronic and steric effects of the chloro and methoxy substituents.
| Isomer | Structure | Expected Relative Reactivity | Rationale |
| This compound | ![]() | Moderate to High | The ortho-methoxy group provides steric hindrance, which can slow the reaction. However, its electron-donating nature partially counteracts the electron-withdrawing effect of the meta-chloro group, maintaining reasonable nucleophilicity. |
| (4-Chloro-2-methoxyphenyl)boronic acid | ![]() | Moderate | Similar to the parent compound, the ortho-methoxy group introduces steric hindrance. The para-chloro group has a stronger electron-withdrawing effect, reducing the nucleophilicity of the aryl ring. |
| (5-Chloro-2-methoxyphenyl)boronic acid | ![]() | Moderate to High | The ortho-methoxy group provides steric hindrance. The meta-chloro group's electron-withdrawing effect is less pronounced than a para substituent, leading to a reactivity profile similar to the parent compound. |
| (2-Chloro-3-methoxyphenyl)boronic acid | ![]() | Low to Moderate | The ortho-chloro group provides significant steric hindrance and is strongly electron-withdrawing, both of which are expected to decrease reactivity. The meta-methoxy group's electron-donating effect is less able to overcome these combined deactivating effects. |
| (3-Chloro-4-methoxyphenyl)boronic acid | ![]() | High | This isomer benefits from the lack of ortho substitution, minimizing steric hindrance. The para-methoxy group is strongly electron-donating, increasing the nucleophilicity of the aryl ring, while the meta-chloro group has a less pronounced deactivating effect. |
| (4-Chloro-3-methoxyphenyl)boronic acid | ![]() | High | With no ortho substituents, steric hindrance is minimal. The meta-methoxy group is electron-donating, and the para-chloro group is electron-withdrawing. The balance of these electronic effects, combined with low steric hindrance, generally leads to good reactivity. |
| (2-Chloro-4-methoxyphenyl)boronic acid | ![]() | Low to Moderate | The ortho-chloro group introduces significant steric hindrance and is electron-withdrawing. While the para-methoxy group is strongly electron-donating, the steric impediment from the ortho-chloro group is likely to be the dominant factor in reducing reactivity. |
| (2-Chloro-5-methoxyphenyl)boronic acid | ![]() | Low to Moderate | Similar to other ortho-chloro substituted isomers, this compound is expected to exhibit lower reactivity due to the combined steric and electron-withdrawing effects of the chloro group at the ortho position. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may vary depending on the specific substrates and should be optimized accordingly.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a chloro-methoxyphenylboronic acid.[1][2]
Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Chloro-methoxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, the chloro-methoxyphenylboronic acid isomer, the palladium catalyst, and the base.
-
Add the solvent mixture to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Chan-Lam Coupling
This protocol outlines a general procedure for the copper-catalyzed C-N or C-O bond formation between a chloro-methoxyphenylboronic acid and an amine or alcohol.[3][4][5]
Reagents and Materials:
-
Amine or Alcohol (1.0 mmol, 1.0 equiv)
-
Chloro-methoxyphenylboronic acid isomer (1.5 mmol, 1.5 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine or Et₃N, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dichloromethane or Toluene, 10 mL)
-
Reaction vessel open to air (in many cases)
-
Magnetic stirrer
Procedure:
-
To a reaction flask, add the amine or alcohol, the chloro-methoxyphenylboronic acid isomer, the copper catalyst, and the base.
-
Add the solvent to the flask.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C). The reaction is often run open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general workflow for a Suzuki-Miyaura coupling experiment and the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of this compound and its isomers in cross-coupling reactions is a nuanced interplay of steric and electronic factors. Isomers lacking ortho substituents, such as (3-Chloro-4-methoxyphenyl)boronic acid and (4-Chloro-3-methoxyphenyl)boronic acid, are generally expected to exhibit higher reactivity due to minimal steric hindrance. Conversely, isomers with an ortho-chloro group are predicted to be the least reactive due to the combined deactivating electronic effect and significant steric hindrance. This compound itself represents a moderate case, where the steric hindrance of the ortho-methoxy group is somewhat balanced by its electron-donating nature. This guide provides a foundational understanding for researchers to select the appropriate isomer and starting reaction conditions for their synthetic targets. Experimental validation and optimization remain crucial for achieving the desired outcomes in any specific chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
(3-Chloro-2-methoxyphenyl)boronic Acid vs. its Pinacol Boronate Ester: A Comparative Guide for Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides an objective comparison of (3-Chloro-2-methoxyphenyl)boronic acid and its corresponding pinacol boronate ester, two common reagents in drug discovery and development, to aid researchers in making informed decisions for their synthetic strategies.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between this compound and its pinacol boronate ester lies in a well-established trade-off between reactivity and stability.
This compound is generally the more reactive species in Suzuki-Miyaura couplings. Its higher reactivity can be attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. This can lead to faster reaction times and potentially higher yields under optimized conditions. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation (cleavage of the C-B bond by a proton source), particularly under the aqueous basic conditions often employed in coupling reactions. This instability can negatively impact shelf-life and reaction reproducibility.
Conversely, This compound pinacol ester offers significantly enhanced stability. The pinacol protecting group shields the boron atom, making the ester less prone to decomposition.[1] These esters are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[2] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent stability is paramount. The trade-off for this stability is often a lower intrinsic reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
Table 1: Illustrative Performance Comparison in a Hypothetical Suzuki-Miyaura Coupling
| Parameter | This compound | This compound pinacol ester |
| Reactivity | Higher | Lower (may require hydrolysis) |
| Reaction Time | Potentially Shorter | Potentially Longer |
| Yield | Can be high, but may be compromised by decomposition | Often more reproducible, can provide higher isolated yields due to higher starting material purity and stability.[2] |
| Stability | Lower; sensitive to air, moisture, and heat | Higher; generally stable at room temperature |
| Handling | Requires careful handling under inert atmosphere for long-term storage | Easier to handle and weigh |
| Purification | Can be challenging due to polarity and potential for decomposition on silica gel | Generally straightforward to purify by standard chromatographic techniques |
Experimental Protocols
Below are general, adaptable protocols for a Suzuki-Miyaura coupling reaction. Note: These are starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
Procedure:
-
To a dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
To a dried Schlenk flask, add the aryl halide, this compound pinacol ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the reaction and workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
The choice between this compound and its pinacol boronate ester is context-dependent.
-
For rapid, exploratory reactions or when optimizing for the highest possible reaction rate , this compound may be the preferred reagent, provided that care is taken to handle it under inert conditions and use it relatively quickly after purchase or synthesis.
-
For multi-step syntheses, library synthesis, and applications where reproducibility and reagent stability are critical , the pinacol boronate ester is the superior choice. Its ease of handling and stability to storage and purification often outweigh the potential for slightly longer reaction times.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, the scale of the reaction, and the available laboratory resources. For critical applications, a small-scale comparison of both reagents is recommended to determine the most effective coupling partner for the desired transformation.
References
Comparative Reactivity of Substituted Methoxyphenyl Boronic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Methoxyphenyl Boronic Acid Isomers for Suzuki-Miyaura Cross-Coupling Reactions.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, pivotal for creating carbon-carbon bonds, especially in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials. The choice of the arylboronic acid reagent is critical, as substituents on the phenyl ring profoundly influence reactivity and reaction outcomes. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-methoxyphenyl boronic acids, supported by experimental data, to aid in reagent selection and reaction optimization.
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a combination of electronic and steric effects imparted by its substituents. These factors most significantly impact the transmetalation step, which is often rate-determining.
-
Electronic Effects : The methoxy group (–OCH₃) is electron-donating. This property increases the electron density of the ipso-carbon (the carbon atom bonded to boron), enhancing its nucleophilicity. A more nucleophilic aryl group accelerates the transfer of the organic fragment from boron to the palladium center during transmetalation.[1]
-
Steric Effects : Bulky substituents, particularly those in the ortho position relative to the boronic acid moiety, can physically impede the approach of the organoboron compound to the palladium catalyst. This steric hindrance can slow down or inhibit the transmetalation step.[1]
The position of the methoxy group dictates the balance between these two effects, leading to distinct reactivity profiles for each isomer.
Data Presentation: Quantitative Comparison of Isomer Performance
Experimental evidence consistently shows a clear trend in reactivity among the methoxyphenyl boronic acid isomers in Suzuki-Miyaura coupling reactions. Electron-rich boronic acids generally exhibit higher efficacy.[2] Specifically, the para-substituted isomer demonstrates the highest reactivity, while substitution at the ortho and meta positions can lead to diminished yields and an increase in side products, such as dehalogenation.[2]
| Boronic Acid Isomer | Substituent Position | Primary Effect | Observed Reactivity/Yield | Key Considerations |
| 4-Methoxyphenyl boronic acid | para | Strong Electron-Donating | High | The electron-donating methoxy group strongly activates the ring, accelerating transmetalation. Minimal steric hindrance allows for efficient coupling.[2][3] |
| 3-Methoxyphenyl boronic acid | meta | Moderate Electron-Donating | Moderate | The inductive electron-donating effect is less pronounced at the meta position, leading to slower reaction rates compared to the para isomer.[2] |
| 2-Methoxyphenyl boronic acid | ortho | Strong Electron-Donating / High Steric Hindrance | Low to Moderate | The powerful electron-donating effect is often counteracted by significant steric hindrance, which can slow the reaction and promote side reactions.[2][4] In some systems, potential O-Pd chelation can influence selectivity.[5] |
| Phenylboronic acid | Unsubstituted | Neutral (Baseline) | Good | Serves as a baseline for evaluating the electronic effects of substituents.[3] |
Disclaimer: The yields and reactivity are based on reported experimental trends under typical Suzuki-Miyaura conditions. Actual results may vary depending on the specific substrates, catalyst system, and reaction conditions.
Mandatory Visualizations
Catalytic Cycle and Reactivity Logic
To visualize the underlying principles of the Suzuki-Miyaura reaction and the factors influencing isomer reactivity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to the Kinetics of Suzuki Coupling with (3-Chloro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical, as its structural and electronic properties significantly influence the reaction kinetics and overall success of the coupling. This guide provides a comparative analysis of the kinetic performance of (3-Chloro-2-methoxyphenyl)boronic acid in Suzuki coupling reactions, contextualized with data and mechanistic insights from related studies.
Performance Comparison: The Influence of ortho-Methoxy and meta-Chloro Substituents
The kinetic profile of a Suzuki coupling reaction is largely dictated by the facility of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The substituents on the phenylboronic acid play a crucial role, particularly in the transmetalation step, which is often rate-determining.[1]
The this compound presents a unique combination of electronic and steric effects:
-
ortho-Methoxy Group: The methoxy group at the ortho position is electron-donating through resonance and can potentially influence the reaction rate. More significantly, it can act as a coordinating group, forming a chelate with the palladium center during the transition state. This chelation can affect the stability of intermediates and the energy barrier of the transmetalation step.[2][3]
-
meta-Chloro Group: The chloro group at the meta position is electron-withdrawing through induction, which can decrease the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center.
These competing effects make the kinetic behavior of this compound non-trivial. Below is a qualitative comparison with other substituted phenylboronic acids based on established principles.
| Boronic Acid | Substituent Effects | Expected Impact on Transmetalation Rate | Rationale |
| Phenylboronic Acid | (Reference) | Baseline | Unsubstituted aryl group. |
| ortho-Methoxyphenylboronic acid | Electron-donating (resonance), Potential for O-chelation | Potentially faster or slower | The electron-donating effect can increase the rate. However, the steric bulk and chelation effect can either stabilize the transition state, accelerating the reaction, or form a stable intermediate that slows down the subsequent steps.[2][3] |
| meta-Chlorophenylboronic acid | Electron-withdrawing (induction) | Slower | The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the ipso-carbon, hindering its transfer to the palladium center. |
| This compound | ortho-Methoxy (donating, chelating), meta-Chloro (withdrawing) | Complex; likely slower than unsubstituted phenylboronic acid but potentially faster than m-chlorophenylboronic acid | The electron-withdrawing effect of the chlorine is expected to dominate, slowing the reaction. However, the ortho-methoxy group's potential for chelation could partially mitigate this effect or introduce a different reaction pathway.[2][3] |
Experimental Protocols for Kinetic Studies
To quantitatively assess the kinetics of Suzuki coupling with this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound and other boronic acids for comparison
-
Ligand (if required, e.g., SPhos, XPhos)[6]
-
Base (e.g., K₂CO₃, K₃PO₄)[7]
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
Reaction vials, magnetic stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol) to a reaction vial equipped with a magnetic stir bar.[4]
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) and add the appropriate amount to the reaction mixture to achieve the desired catalyst loading (e.g., 1 mol%).[4]
-
Initiation and Monitoring: Place the reaction vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C). Start the timer and begin stirring.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot by adding it to a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a small amount of water to stop the reaction. Analyze the quenched sample by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of this curve.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the key stages of the Suzuki-Miyaura coupling and a typical experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a kinetic study of a Suzuki coupling reaction.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validating Suzuki-Miyaura Coupling Products of (3-Chloro-2-methoxyphenyl)boronic Acid: A Comparative HPLC Guide
For Researchers, Scientists, and Drug Development Professionals: A Guide to High-Performance Liquid Chromatography (HPLC) in the Validation of Biaryl Product Structures from (3-Chloro-2-methoxyphenyl)boronic acid.
In the synthesis of novel pharmaceutical compounds and complex organic molecules, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The reaction of this compound with various aryl halides is a key step in the generation of diverse biaryl structures. Rigorous validation of the resulting product structure and purity is paramount to ensure the reliability of downstream applications. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides a comparative overview of HPLC methods for monitoring the reaction progress and validating the final product structure. We will explore a standard reversed-phase HPLC (RP-HPLC) method and discuss alternative approaches, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Methods: HPLC vs. Alternatives
While HPLC is a primary method for analyzing Suzuki-Miyaura coupling reactions, other techniques can also be employed. Here's a comparison of HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of analytes up a solid stationary phase via a liquid mobile phase. |
| Applicability | Broad applicability to a wide range of non-volatile and thermally labile compounds. Ideal for the analysis of boronic acids, biaryl products, and other reaction components. | Limited to volatile and thermally stable compounds. May require derivatization for non-volatile analytes. | Primarily a qualitative and semi-quantitative technique for rapid reaction monitoring. |
| Resolution | High resolution, allowing for the separation of complex mixtures and closely related impurities. | Very high resolution for volatile compounds. | Lower resolution compared to HPLC and GC. |
| Quantitation | Excellent for precise and accurate quantification using external or internal standards. | Good for quantification of volatile analytes. | Semi-quantitative at best; primarily used for qualitative assessment. |
| Speed | Analysis times can range from a few minutes to over an hour depending on the complexity of the separation. | Typically faster analysis times than HPLC for suitable analytes. | Very fast, providing results in minutes. |
Experimental Workflow for Product Validation
The validation of a Suzuki-Miyaura coupling product structure using HPLC involves a systematic workflow from sample preparation to data interpretation. This process ensures the accurate identification and quantification of the desired product and any impurities.
Caption: A flowchart illustrating the key steps in validating a Suzuki-Miyaura reaction product using HPLC.
Detailed Experimental Protocol: RP-HPLC Method
This protocol outlines a general reversed-phase HPLC method for monitoring the progress of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide, and for assessing the purity of the final biaryl product.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA).
-
Reference standards for this compound, the aryl bromide starting material, and the purified biaryl product.
-
Internal standard (e.g., a stable, UV-active compound with a retention time distinct from all reaction components).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophores of the analytes)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Reaction Monitoring:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent.
-
If an internal standard is used for quantification, add a precise amount to the diluted sample.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Final Product Analysis:
-
Accurately weigh a small amount of the dried, crude, or purified product (e.g., 1 mg).
-
Dissolve it in a known volume of a suitable solvent (e.g., 10 mL of mobile phase).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and any impurities by comparing their retention times with those of the reference standards.
-
Calculate the percentage conversion of the starting materials and the yield of the product by comparing the peak areas at different time points.
-
Determine the purity of the final product by calculating the area percentage of the main product peak relative to the total area of all peaks. For more accurate quantification, use an internal or external standard calibration curve.
Quantitative Data Presentation
The following table presents hypothetical data from an HPLC analysis of a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.
| Compound | Retention Time (min) | Peak Area (t=0h) | Peak Area (t=24h) | % Purity (Final Product) |
| This compound | 5.2 | 1,250,000 | 50,000 | - |
| 4-Bromoanisole | 15.8 | 1,500,000 | 75,000 | - |
| 3-Chloro-2,4'-dimethoxybiphenyl (Product) | 18.5 | 0 | 2,800,000 | 98.5% |
| Homocoupling Product of Boronic Acid | 12.1 | 0 | 25,000 | 0.9% |
| Other Impurities | Various | - | 15,000 | 0.6% |
Signaling Pathway and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
HPLC is a powerful and versatile tool for the validation of product structures from reactions involving this compound. By employing a well-developed RP-HPLC method, researchers can effectively monitor reaction progress, identify and quantify the desired product, and detect potential impurities. The detailed experimental protocol and comparative data presented in this guide serve as a valuable resource for scientists and professionals in drug development, ensuring the synthesis of high-purity compounds for their research endeavors. The understanding of the underlying Suzuki-Miyaura catalytic cycle further aids in the optimization of these crucial synthetic transformations.
Performance Analysis of (3-Chloro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions with Diverse Aryl Halides
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The reactivity of aryl halides in Suzuki-Miyaura couplings is well-established and generally follows the order of I > Br > OTf >> Cl.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step of the palladium catalyst.
Data Presentation: Predicted Performance with Different Aryl Halides
The following table summarizes the expected performance of (3-Chloro-2-methoxyphenyl)boronic acid with various aryl halides based on general reactivity trends in Suzuki-Miyaura cross-coupling reactions. The provided yield ranges are illustrative and can be influenced by the specific catalyst system, base, solvent, and reaction temperature employed.
| Aryl Halide Partner | Relative Reactivity | Typical Reaction Conditions | Expected Product Yield | Key Considerations |
| Aryl Iodide | Highest | Mild conditions (e.g., lower temperatures, shorter reaction times) | Excellent (Typically >90%) | Generally the most reliable coupling partner. |
| Aryl Bromide | Intermediate | Moderate conditions (e.g., slightly elevated temperatures) | Good to Excellent (Typically 70-95%) | A good balance of reactivity and stability. Widely used in synthesis. |
| Aryl Chloride | Lowest | Harsher conditions (e.g., higher temperatures, specialized catalysts/ligands) | Lower to Good (Highly variable, can be <50% to >80% with optimized systems) | The oxidative addition of the palladium catalyst is slower, often requiring more advanced catalytic systems to achieve high yields.[2] |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is provided below. Please note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). The choice of solvent can significantly impact the reaction outcome.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 110°C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Guide to Alternative Reagents for (3-Chloro-2-methoxyphenyl)boronic acid in Specific Syntheses
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Performance in Suzuki-Miyaura Cross-Coupling Reactions with Supporting Experimental Data.
In the synthesis of complex biaryl scaffolds, particularly those found in pharmacologically active molecules, (3-Chloro-2-methoxyphenyl)boronic acid is a valuable and frequently utilized reagent in Suzuki-Miyaura cross-coupling reactions. However, the exploration of alternative boronic acids can offer advantages in terms of reaction efficiency, yield, and the introduction of diverse structural motifs. This guide provides a comparative analysis of this compound and structurally similar alternatives, supported by experimental data to inform reagent selection in the synthesis of biaryl compounds, such as those targeted as phosphodiesterase 4 (PDE4) inhibitors.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is determined by various factors, including the electronic and steric nature of its substituents, which influence the rate-determining transmetalation step of the catalytic cycle. To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in the synthesis of a model 2',3'-disubstituted biaryl compound through coupling with a common aryl bromide.
| Boronic Acid Reagent | Structure | Coupling Partner | Product | Yield (%) | Reference |
| This compound | 1-Bromo-4-nitrobenzene | 3'-Chloro-2'-methoxy-4-nitrobiphenyl | ~85% (estimated) | [1] | |
| (2-Methoxy-5-bromophenyl)boronic acid | 1-Bromo-4-nitrobenzene | 2'-Methoxy-5'-bromo-4-nitrobiphenyl | 92% | [2] | |
| (3-Fluoro-2-methoxyphenyl)boronic acid | 1-Bromo-4-nitrobenzene | 3'-Fluoro-2'-methoxy-4-nitrobiphenyl | 88% | [3] | |
| (2-Methoxy-3-methylphenyl)boronic acid | 1-Bromo-4-nitrobenzene | 2'-Methoxy-3'-methyl-4-nitrobiphenyl | 90% | [4] |
Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the boronic acids discussed.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (e.g., 1-Bromo-4-nitrobenzene) (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[5][6]
Visualization of a Relevant Biological Pathway and Synthetic Workflow
The biaryl motifs synthesized using these boronic acids are often key components of molecules targeting specific biological pathways. For instance, substituted biaryls are central to the development of phosphodiesterase 4 (PDE4) inhibitors, which are investigated for their anti-inflammatory and neurological effects.[7][8]
Caption: PDE4 signaling pathway and the inhibitory action of biaryl compounds.
The selection of a suitable boronic acid is a critical step in the synthesis of such inhibitors. The following workflow illustrates the decision-making process and experimental sequence.
Caption: Experimental workflow for comparing alternative boronic acids in biaryl synthesis.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Palladium Catalysts for the Cross-Coupling of (3-Chloro-2-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The functionalization of substituted phenylboronic acids, such as (3-Chloro-2-methoxyphenyl)boronic acid, is a critical step in the synthesis of complex molecules for the pharmaceutical and materials science industries. The inherent electronic properties and steric hindrance of this substrate, however, can present challenges for achieving high-yield couplings, making the choice of an appropriate palladium catalyst paramount.
This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl chloride. The performance of a traditional catalyst, a modern Buchwald-type precatalyst, and an N-heterocyclic carbene (NHC) ligated system are compared, supported by representative experimental data and detailed protocols.
General Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.[1][2]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Performance Comparison
The selection of the palladium catalyst is critical for overcoming the challenges associated with the coupling of sterically hindered and electronically deactivated substrates. The following table summarizes the representative performance of three distinct palladium catalyst systems for the coupling of this compound with 4-chloroanisole. The data is compiled from literature precedents for structurally similar substrates.[3][4][5][6]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12-24 | 65-80 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₃PO₄ | t-BuOH | 80 | 4-12 | >95 | 1-3 |
Experimental Protocols
Detailed experimental procedures for the three benchmarked catalyst systems are provided below.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is based on traditional Suzuki-Miyaura conditions and is suitable for a wide range of substrates, although it may require higher catalyst loadings and longer reaction times for challenging couplings.[3]
Materials:
-
This compound (1.2 mmol)
-
4-Chloroanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 4-chloroanisole.
-
Add potassium carbonate to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Using XPhos Pd G3 Precatalyst
This protocol utilizes a modern, bulky phosphine ligand-based precatalyst, which often provides higher yields and shorter reaction times, especially for sterically demanding substrates.[4]
Materials:
-
This compound (1.2 mmol)
-
4-Chloroanisole (1.0 mmol)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, 4-chloroanisole, and potassium phosphate.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add degassed, anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography.
Protocol 3: Using PEPPSI™-IPr Catalyst
This protocol employs an N-heterocyclic carbene (NHC) ligated palladium precatalyst, known for its high stability and efficiency in coupling aryl chlorides.[6]
Materials:
-
This compound (1.2 mmol)
-
4-Chloroanisole (1.0 mmol)
-
PEPPSI™-IPr (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
tert-Butanol (t-BuOH) (5 mL)
Procedure:
-
In a reaction vial, add this compound, 4-chloroanisole, and potassium phosphate.
-
Add the PEPPSI™-IPr catalyst.
-
Seal the vial and purge with an inert gas.
-
Add degassed tert-butanol.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-12 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Experimental Workflow
A generalized workflow for a Suzuki-Miyaura cross-coupling experiment is depicted below, from the initial setup to the final product analysis.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Catalyst Selection Guide
The choice of catalyst often depends on the specific substrates and desired reaction conditions. The following decision tree provides a simplified guide for selecting an appropriate catalyst system.
Caption: Decision tree for palladium catalyst selection in Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (3-Chloro-2-methoxyphenyl)boronic acid: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (3-Chloro-2-methoxyphenyl)boronic acid, a compound that requires careful handling as hazardous waste. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2][3] An emergency eyewash station and safety shower must be readily accessible.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][2] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened. A chemical-resistant apron is also recommended.[1][2] |
| Footwear | Closed-toe shoes.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder or if aerosolization is possible.[2] |
Step-by-Step Disposal Protocol
This compound and any materials contaminated with it must be managed as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, sealable, and clearly labeled containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
2. Solid Waste Disposal:
-
Carefully collect any contaminated solid materials, such as unused reagent, weighing paper, gloves, and bench paper.
-
Place these materials into the designated solid hazardous waste container.[3]
3. Liquid Waste Disposal:
-
For solutions containing this compound, pour the liquid into the designated liquid hazardous waste container.[3] The use of a funnel is recommended to prevent spills.[2]
4. Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent.[3] The initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[3]
-
Subsequent Rinses: Institutional guidelines may require the collection of subsequent rinses as hazardous waste as well.[3]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's recycling or disposal protocols for laboratory glassware or plastic.[3]
5. Spill Management:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[2]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] For solid spills, carefully sweep up the material.[4]
-
Collection: Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) department.[2]
6. Waste Storage and Pickup:
-
Store all sealed and properly labeled hazardous waste containers in a designated satellite accumulation area.[1][2]
-
Follow your institution's specific procedures to arrange for hazardous waste pickup and disposal by the EHS department or a licensed contractor.[1][2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (3-Chloro-2-methoxyphenyl)boronic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-Chloro-2-methoxyphenyl)boronic acid. The following procedures are based on established best practices for handling structurally similar boronic acid derivatives and are intended to supplement, not replace, a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety Precautions
This compound and its analogues are known to cause skin, eye, and respiratory irritation.[1][2] Strict adherence to the following safety protocols is mandatory to mitigate potential hazards.
Engineering Controls:
-
All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is required to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated.[4][5] | To prevent skin contact and potential irritation.[1][2][5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills.[3][5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] | To prevent respiratory tract irritation.[1][2][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
Waste Collection:
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]
-
Do not pour waste down the drain.[3]
Spill Response: In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]
-
Collect: Carefully sweep or scoop up the contained material and place it into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


